2-Amino-4,5-dimethylthiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4,5-dimethylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMOFLHHZZNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302750 | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302750 | |
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Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-94-9 | |
| Record name | 2-Amino-3-cyano-4,5-dimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4651-94-9 | |
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| Record name | 2-amino-4,5-dimethylthiophene-3-carbonitrile | |
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| Record name | 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.022 | |
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| Record name | 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBONITRILE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J996EJ9NYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the Gewald synthesis, a cornerstone multicomponent reaction in heterocyclic chemistry, with a specific focus on the mechanism for synthesizing 2-Amino-4,5-dimethylthiophene-3-carbonitrile. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2]
The Core Reaction Mechanism
The Gewald reaction is a one-pot synthesis that efficiently constructs the polysubstituted 2-aminothiophene ring system from three readily available components: a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[3][4][5] For the synthesis of this compound, the reactants are 2-butanone, malononitrile, and elemental sulfur.
The mechanism, though widely applied, involves a complex sequence of reactions. Computational studies using density functional theory (DFT) have significantly clarified the pathway, confirming it proceeds through four primary stages: Knoevenagel condensation, sulfur addition to form polysulfide intermediates, intramolecular cyclization, and a final tautomerization to yield the aromatic product.[6][7][8][9]
Step 1: Knoevenagel-Cope Condensation The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[4][6] A base, such as piperidine or triethylamine, deprotonates the active methylene group of malononitrile, generating a carbanion.[10] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, 2-(butan-2-ylidene)malononitrile.[4][8]
Step 2: Sulfur Addition and Polysulfide Formation The α,β-unsaturated nitrile intermediate is deprotonated to form a substituted allylic anion.[8] This anion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a polysulfide intermediate.[6][8] This part of the mechanism is intricate, potentially involving a complex equilibrium of polysulfides of varying lengths.[7][9]
Step 3: Intramolecular Cyclization The polysulfide chain is unstable and eventually shortens to a monosulfide anion intermediate.[6] This monosulfide then undergoes a crucial intramolecular cyclization, where the sulfur anion attacks the carbon atom of one of the nitrile groups.[6] This ring-closing step forms a non-aromatic dihydrothiophene intermediate.
Step 4: Tautomerization and Aromatization The final step is a prototropic rearrangement, or tautomerization, of the dihydrothiophene intermediate.[4][10] This process results in the formation of the thermodynamically stable aromatic 2-aminothiophene ring system.[6] This aromatization is considered the primary driving force for the entire reaction sequence, funneling all intermediates towards the final product.[7][8][9]
Caption: The four-step mechanism of the Gewald synthesis.
Experimental Protocols
Two common methodologies for the Gewald synthesis are presented below: a modern, solvent-free approach using mechanochemistry, and a traditional catalyst-in-solvent method.
Protocol 1: Solvent-Free Synthesis via Ball-Milling This eco-friendly method utilizes mechanical force to drive the reaction, often resulting in high yields and short reaction times.[11]
-
Reagents & Equipment:
-
2-Butanone
-
Malononitrile
-
Elemental Sulfur
-
Planetary Ball Mill (e.g., PULVERISETTE 7) with stainless steel vials and balls.
-
-
Procedure:
-
Place equimolar amounts of 2-butanone, malononitrile, and elemental sulfur into a stainless steel milling vial.
-
Add stainless steel balls (a ball-to-reagent weight ratio of 5:1 is often effective).[11]
-
Seal the vials and place them in the planetary ball mill.
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.[11]
-
Monitor the reaction progress via thin-layer chromatography (TLC).
-
Upon completion, extract the crude product from the vial.
-
Purify the product by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure this compound.[11]
-
Protocol 2: Catalytic Synthesis in Solution This is a classic approach using a basic catalyst in an organic solvent.
-
Reagents & Equipment:
-
Procedure:
-
To a reaction flask, add 2-butanone (1 equiv.), malononitrile (1 equiv.), elemental sulfur (1 equiv.), and the chosen catalyst (e.g., 20 mol% Pip borate).[10]
-
Add the solvent (e.g., 10 mL of 9:1 EtOH/H₂O per gram-scale reaction).[10]
-
Heat the mixture to reflux (or a specific temperature like 100°C) with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 20-60 minutes depending on the catalyst and temperature).[10]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, the solvent may need to be partially evaporated.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol) and dry it.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
Quantitative data, including physicochemical properties and reaction yields under various conditions, are crucial for reproducibility and optimization.
Table 1: Physicochemical and Spectroscopic Data for this compound This table summarizes characterization data for the target compound as reported in the literature.
| Property | Value | Source |
| Melting Point | 141-142 °C | [11] |
| ¹H NMR (400 MHz, CDCl₃) | δ: 2.07 (s, 3H, CH₃), 2.16 (s, 3H, CH₃), 4.60 (br s, 2H, NH₂) | [11] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.1 | [11] |
| IR (KBr) | υ: 3438, 3345, 3223 (NH₂), 2923, 2867 (C-H), 2164 (C≡N) cm⁻¹ | [11] |
Table 2: Influence of Reaction Conditions on Gewald Synthesis Yield This table, based on data from a model reaction (cyclohexanone, malononitrile, sulfur), illustrates how catalyst loading and temperature can impact product yield, providing a framework for optimizing the synthesis of the target compound.[10]
| Entry | Catalyst Loading (mol%) | Temperature | Time | Yield (%) |
| 1 | 0 | 100 °C | 24 h | No Reaction |
| 2 | 10 | 100 °C | 30 min | 90 |
| 3 | 15 | 100 °C | 25 min | 94 |
| 4 | 20 | 100 °C | 20 min | 96 |
| 5 | 20 | Room Temp. | 24 h | Traces |
Data is for the synthesis of 2-aminobenzothiophene from cyclohexanone, malononitrile, and sulfur using Pip borate catalyst, as described in the cited literature.[10]
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. sciforum.net [sciforum.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,5-dimethylthiophene-3-carbonitrile is a polysubstituted aminothiophene that serves as a pivotal building block in synthetic and medicinal chemistry. Its versatile structure, particularly the presence of amino and cyano groups on a thiophene scaffold, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines. This class of compounds has garnered significant attention in drug discovery due to their diverse biological activities, including their role as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, along with its applications in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 4651-94-9 | [1] |
| Molecular Formula | C₇H₈N₂S | [1] |
| Molecular Weight | 152.21 g/mol | [1] |
| Appearance | Yellowish crystals or powder | [2] |
| Melting Point | 140 - 142 °C | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol. |
Table 2: Spectral Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are presented below.
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ: 4.60 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃). | [3] |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3. | [3] |
| Infrared (IR) | (KBr) ν (cm⁻¹): 3438, 3345, 3223 (N-H stretching), 2923, 2867 (C-H stretching), 2164 (C≡N stretching), 1612, 1572, 1496 (C=C stretching). | [3] |
Experimental Protocols
Synthesis via Gewald Reaction (Ball-Milling Method)
A green and efficient method for the synthesis of this compound is the Gewald three-component reaction using a ball-milling technique.[3]
Materials:
-
Butan-2-one
-
Malononitrile
-
Elemental Sulfur
-
Planetary Ball Mill (e.g., PULVERISETTE 7 classic line) with stainless steel vials and balls.
Procedure:
-
Place equimolar amounts of butan-2-one, malononitrile, and elemental sulfur into a stainless steel vial.
-
Add stainless steel balls to the vial.
-
The vial is then placed in a planetary ball mill and subjected to milling.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is obtained and can be purified by recrystallization from a suitable solvent such as ethyl acetate.
Figure 1: Workflow for the synthesis of this compound via a ball-milling Gewald reaction.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: BRUKER 300 NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Proton (¹H) NMR: Acquired at 400 MHz.
-
Carbon (¹³C) NMR: Acquired at 100 MHz.
Infrared (IR) Spectroscopy:
-
Instrument: FT-IR spectrometer (e.g., FT-IR-Tensor 27).
-
Sample Preparation: KBr pellet.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of pharmacological activities. These derivatives are bioisosteres of purines and have been extensively explored as potential therapeutic agents.
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules targeting various biological pathways. A significant area of investigation is their use as kinase inhibitors. For instance, derivatives of thieno[2,3-d]pyrimidine have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[4]
References
The Versatile Heterocycle: A Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details its synthesis, physicochemical properties, and reactivity, with a focus on its application in the construction of pharmacologically active compounds. Experimental protocols, quantitative data, and visual representations of key chemical transformations are provided to support researchers in their scientific endeavors.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, crystalline solid.[1] Its structure, featuring an electron-donating amino group and an electron-withdrawing nitrile group on a thiophene core, imparts a unique reactivity profile, making it a valuable synthon.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂S | [2] |
| Molecular Weight | 152.22 g/mol | [2] |
| Appearance | Yellowish crystals | [1] |
| Melting Point | 140-142 °C | [1][3] |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 4.60 (s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3 | [3] |
| IR (KBr), ν (cm⁻¹) | 3438, 3345 (NH₂), 2164 (C≡N), 1612, 1572 | [3] |
Synthesis via the Gewald Reaction
The most common and efficient method for the synthesis of this compound is the Gewald multicomponent reaction.[4] This one-pot synthesis involves the condensation of a ketone (butanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][4]
The general workflow for the Gewald synthesis is depicted below:
Experimental Protocol: Gewald Synthesis
Materials:
-
Butanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[5]
-
Heat the reaction mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.[5]
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[5]
-
The crude product can be purified by recrystallization from ethanol to afford pure this compound as yellowish crystals.[1][5]
Optimization of Reaction Conditions
The yield of the Gewald reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. Several studies have focused on optimizing these conditions to achieve higher yields and shorter reaction times.
Table 2: Optimization of Gewald Synthesis for 2-Aminothiophene Derivatives
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Triethylamine | Ethanol | Reflux | 1-2 h | Good | [5] |
| Morpholine | Ethanol | 50 °C | - | - | [6] |
| L-Proline | - | - | - | - | [7] |
| Ball-milling | Solvent-free | - | 30 min | 97 | [3] |
Application as a Heterocyclic Building Block
This compound is a versatile intermediate for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]
The transformation of the 2-aminothiophene core into the thieno[2,3-d]pyrimidine scaffold is typically achieved through cyclization with a one-carbon synthon, such as formamide or orthoformates.
Experimental Protocol: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware for heating
Procedure:
-
A mixture of this compound (1.0 g, 6.58 mmol) and freshly distilled formamide (5 mL) is heated at 180 °C for 4 hours.[1]
-
After cooling, the mixture is poured into ice-water and stirred for an additional hour.[1]
-
The resulting precipitate is collected by filtration and recrystallized from ethanol to give 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.[1]
Biological Activities of Derivatives
Derivatives of this compound, particularly the corresponding thieno[2,3-d]pyrimidines, have been extensively investigated for their therapeutic potential. These compounds have demonstrated promising activity against various cancer cell lines and fungal pathogens.
Table 3: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine Derivative 1 | HCT-116 (Colon) | 2.80 ± 0.16 | [8] |
| Thienopyrimidine Derivative 1 | HepG2 (Liver) | 4.10 ± 0.45 | [8] |
| Thienopyrimidine Derivative 2 | MCF-7 (Breast) | 4.132 ± 0.5 | [9] |
| Thienopyrimidine Derivative 2 | HepG-2 (Liver) | 3.3 ± 0.90 | [9] |
| Thienopyrimidine Derivative 3 | MCF-7 (Breast) | 0.045 | [10] |
| Thienopyrimidine Derivative 4 | MDA-MB-231 (Breast) | 0.16 | [10] |
Table 4: Antifungal Activity of 2-Aminothiophene Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Aminothiophene Derivative A | T. rubrum | 32 | [11] |
| 2-Aminothiophene Derivative B | E. floccosum | 16 | [11] |
| 2-Aminothiophene Derivative C | T. tonsurans | 32 | [11] |
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the thiophene and pyrimidine rings play a crucial role in determining the biological activity.[11][12] For instance, the presence of halogen and nitro substituents has been shown to enhance antifungal activity.[11]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis via the Gewald reaction and its amenability to further chemical transformations make it an attractive starting material for the construction of complex molecular architectures. The diverse biological activities exhibited by its derivatives, particularly thieno[2,3-d]pyrimidines, underscore its importance in the field of drug discovery and development. This guide provides a solid foundation for researchers to explore the full potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the widely employed Gewald reaction, detailing the necessary starting materials, reaction conditions, and experimental protocols. This document summarizes quantitative data from various synthetic approaches, offers detailed experimental procedures, and presents visual representations of the reaction pathway and experimental workflow to aid in laboratory application.
Introduction
This compound is a polysubstituted thiophene derivative of significant interest due to its utility as a versatile intermediate in the synthesis of various biologically active compounds and functional materials. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals. The synthesis of this specific compound is most commonly achieved through the Gewald reaction, a multicomponent reaction that offers an efficient one-pot approach to substituted 2-aminothiophenes.[1]
The Gewald Reaction: Primary Synthetic Route
The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone and elemental sulfur in the presence of a base.[2] For the synthesis of this compound, the key starting materials are butanone, malononitrile, and elemental sulfur.
Starting Materials
The fundamental components for the synthesis of this compound via the Gewald reaction are:
-
Butanone (Methyl Ethyl Ketone - MEK): Serves as the ketone component, providing the C4 and C5 methyl-substituted backbone of the thiophene ring.
-
Malononitrile: Acts as the active methylene nitrile, contributing the C2 amino group and the C3 carbonitrile to the thiophene ring.
-
Elemental Sulfur (S₈): The source of the sulfur atom for the formation of the thiophene heterocycle.
-
Base Catalyst: An organic base such as morpholine, triethylamine, or piperidine is typically used to facilitate the initial Knoevenagel condensation.[3][4] Inorganic bases have also been employed in some variations.
Reaction Mechanism
The generally accepted mechanism for the Gewald reaction proceeds through three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (butanone) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.[5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.
Quantitative Data Presentation
The following table summarizes the quantitative data from different synthetic protocols for this compound.
| Method | Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Gewald | Butanone, Malononitrile, Sulfur | Morpholine | Ethanol | 40-50 | 2-24 h | ~70-80 | [3] |
| Ball-Milling (Solvent-Free) | Butanone, Malononitrile, Sulfur (equimolar amounts) | None | None | Ambient | 30 min | 97 | [6] |
Experimental Protocols
Classical Gewald Synthesis (General Protocol)
This protocol is a general guideline for the synthesis of 2-aminothiophenes and can be adapted for this compound.
Materials:
-
Butanone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
Morpholine (10-20 mol%)
-
Ethanol or Methanol (20-30 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the butanone, malononitrile, and elemental sulfur.
-
Add the solvent (ethanol or methanol).
-
Add the morpholine to the reaction mixture.
-
Stir the reaction mixture at 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.[3]
Solvent-Free Ball-Milling Synthesis
This method offers a green and efficient alternative to the classical approach.[6]
Materials:
-
Butanone (0.02 mol)
-
Malononitrile (0.02 mol)
-
Elemental Sulfur (0.02 mol)
Equipment:
-
Planetary Ball Mill with stainless steel vials and balls.
Procedure:
-
Place an equimolar mixture of butanone, malononitrile, and elemental sulfur into a stainless steel vial.
-
Add stainless steel balls (the original protocol specifies a ball weight to reagent weight ratio of 5).
-
Close the vials and place them in the planetary ball mill.
-
Mill the mixture for 30 minutes at 750 rpm.
-
After milling, the crude product is obtained.
-
Purify the crude product by recrystallization from ethyl acetate.[6]
Mandatory Visualizations
Reaction Pathway
References
The Biological Potential of 2-Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Privileged Scaffold in Medicinal Chemistry
The 2-aminothiophene core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This five-membered sulfur-containing ring system serves as a crucial building block for the synthesis of a wide array of derivatives with demonstrated therapeutic potential, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[2][3] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective drug candidates. This technical guide provides a comprehensive overview of the biological potential of 2-aminothiophene derivatives, focusing on their synthesis, mechanisms of action, and key experimental data to support their further development in the pharmaceutical industry.
I. Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction
The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, commonly a secondary amine like morpholine or piperidine.[6] The reaction's simplicity, use of readily available starting materials, and mild conditions contribute to its widespread use in synthetic organic chemistry.[2]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives
This protocol describes a general procedure for the synthesis of 2-amino-4,5-alkylene-thiophene-3-carbonitriles.
Materials:
-
Cyclic ketone (e.g., cyclohexanone, cyclopentanone)
-
Malononitrile
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the cyclic ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
Add morpholine (2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure 2-aminothiophene derivative.
// Nodes start [label="Ketone/\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile [label="Active Methylene\nNitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfur [label="Elemental\nSulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Base\nCatalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Knoevenagel\nCondensation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Aminothiophene\nDerivative", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate; nitrile -> intermediate; catalyst -> intermediate [style=dashed]; intermediate -> product; sulfur -> product; } caption: "Workflow of the Gewald three-component reaction for the synthesis of 2-aminothiophene derivatives."
II. Anticancer Activity
2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
A. Inhibition of Kinase Signaling Pathways
A significant number of 2-aminothiophene derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[8]
1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several 2-aminothiophene derivatives have been identified as potent inhibitors of VEGFR-2.[1] By blocking the ATP-binding site of the kinase domain, these compounds inhibit the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. This leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately inhibiting tumor-induced angiogenesis.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiophene [label="2-Aminothiophene\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Endothelial Cell\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2; VEGFR2 -> PLCg; VEGFR2 -> PI3K; Thiophene -> VEGFR2 [arrowhead=tee, color="#EA4335"]; PLCg -> MAPK; PI3K -> Akt; Akt -> Survival; MAPK -> Proliferation; MAPK -> Migration; } caption: "Inhibition of the VEGFR-2 signaling pathway by 2-aminothiophene derivatives."
2. PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some 2-aminothiophene derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiophene [label="2-Aminothiophene\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K; PI3K -> Akt; Thiophene -> PI3K [arrowhead=tee, color="#EA4335"]; Akt -> mTOR; Akt -> Apoptosis [arrowhead=tee]; mTOR -> Proliferation; } caption: "Inhibition of the PI3K/Akt signaling pathway by 2-aminothiophene derivatives."
B. Induction of Apoptosis via the Bcl-2 Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[10] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent apoptosis, and their overexpression is a common mechanism of drug resistance in cancer.[11] Some 2-aminothiophene derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[7] They can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[3][6]
// Nodes Thiophene [label="2-Aminothiophene\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase\nActivation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Thiophene -> Bcl2 [arrowhead=tee, color="#EA4335"]; Thiophene -> Bax [arrowhead=normal, color="#34A853"]; Bcl2 -> Bax [arrowhead=tee]; Bax -> Mito; Mito -> CytC; CytC -> Caspases; Caspases -> Apoptosis; } caption: "Induction of apoptosis via the Bcl-2 pathway by 2-aminothiophene derivatives."
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| BZ02 | A549 (Lung) | MTS | 6.10 | [12] |
| BZA09 | A549 (Lung) | MTS | 2.73 | [12] |
| BU17 | A549 (Lung) | MTS | 9.00 | [12] |
| 6CN14 | HeLa (Cervical) | MTT | >50 | [13] |
| 7CN09 | HeLa (Cervical) | MTT | >50 | [13] |
| Compound 3b | HepG2 (Liver) | MTT | 3.105 | [14] |
| Compound 4c | HepG2 (Liver) | MTT | 3.023 | [14] |
| Compound 3b | PC-3 (Prostate) | MTT | 2.15 | [14] |
| Compound 4c | PC-3 (Prostate) | MTT | 3.12 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
2-Aminothiophene derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the 2-aminothiophene derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
III. Antimicrobial Activity
2-Aminothiophene derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[15] The presence of the thiophene ring, often considered a bioisostere of the benzene ring, contributes to their ability to interact with microbial targets.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-aminothiophene derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2c | B. subtilis | - | [16] |
| Compound 2c | E. coli | - | [16] |
| Compound 2c | P. vulgaris | - | [16] |
| Compound 2c | S. aureus | - | [16] |
| Compound 7b | E. coli | - | [17] |
| Compound 7b | P. aeruginosa | - | [17] |
| Compound 7b | S. aureus | - | [17] |
| Compound 7b | B. subtilis | - | [17] |
Note: Specific MIC values were not explicitly provided in the abstracts of the cited references, but the compounds were reported to have significant activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
2-Aminothiophene derivative test compounds
-
Standard antibiotic (positive control)
Procedure:
-
Prepare a serial two-fold dilution of the 2-aminothiophene derivatives in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases. 2-Aminothiophene derivatives have shown promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[18]
Quantitative Data: Anti-inflammatory Activity
The following table shows the in vitro anti-inflammatory activity of selected 2-aminothiophene derivatives.
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 1 | Neutrophil respiratory burst | 121.47 | [19][20] |
| Compound 5 | Neutrophil respiratory burst | 422 | [19][20] |
| Compound 29a-d | COX-2 Inhibition | 0.31-1.40 | [18] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
2-Aminothiophene derivative test compounds
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.
-
A control group is prepared without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
V. Neuroprotective Potential
Recent studies have highlighted the potential of 2-aminothiophene derivatives in the context of neurodegenerative diseases. Their mechanisms of action in the central nervous system are still being elucidated but may involve the modulation of various receptors and enzymes implicated in neuronal function and survival.[21] Further research is warranted to fully explore the therapeutic potential of this chemical class for neurological disorders.
VI. Conclusion
The 2-aminothiophene scaffold represents a highly privileged and versatile core in medicinal chemistry. The extensive body of research highlights the significant biological potential of its derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The straightforward and efficient synthesis via the Gewald reaction further enhances their attractiveness for drug discovery and development programs. The data and protocols presented in this technical guide underscore the promise of 2-aminothiophene derivatives as a rich source of novel therapeutic agents. Further investigation into their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is crucial for translating their preclinical potential into clinical success.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 11. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 16. ijpbs.com [ijpbs.com]
- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: 2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS 4651-94-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a key intermediate in the development of biologically active compounds.
Core Properties
This compound is a substituted aminothiophene that serves as a versatile building block in organic synthesis. It is a solid at room temperature, appearing as yellowish crystals.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 4651-94-9 | [2] |
| Molecular Formula | C₇H₈N₂S | [2] |
| Molecular Weight | 152.21 g/mol | [2] |
| Melting Point | 140-141 °C | [1] |
| Appearance | Yellowish crystals | [1] |
| Solubility | Slightly soluble in chloroform and methanol |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Gewald reaction, a one-pot, multi-component reaction that is widely used for the preparation of 2-aminothiophenes.[3][4]
Gewald Synthesis of this compound
This protocol is adapted from established literature procedures for the Gewald reaction.[1]
Materials:
-
Butanone
-
Malononitrile
-
Elemental Sulfur
-
Base catalyst (e.g., triethylamine or piperidine)
-
Ethanol (as solvent)
Procedure:
-
In a suitable reaction vessel, dissolve equimolar amounts of butanone and malononitrile in ethanol.
-
To this solution, add one equivalent of elemental sulfur.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a suitable base (e.g., triethylamine or piperidine) to the reaction mixture with stirring.
-
After the addition of the base, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as yellowish crystals.
Application in the Synthesis of Bioactive Thieno[2,3-d]pyrimidines
This compound is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with a wide range of reported biological activities, including antifungal and anticancer properties.[1][5][6][7]
Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
This protocol describes the cyclization of this compound to form a thieno[2,3-d]pyrimidine derivative.[1]
Materials:
-
This compound (1 g, 6.58 mmol)
-
Freshly distilled formamide (5 mL)
Procedure:
-
Combine this compound and formamide in a round-bottom flask.
-
Heat the mixture to 180°C and maintain this temperature for 4 hours with stirring.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water and stir for an additional hour to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.
Biological Activity of Derivatives
While this compound itself is primarily a synthetic intermediate, its thieno[2,3-d]pyrimidine derivatives have been the subject of biological investigation.
Antifungal and Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have shown promise as antimicrobial and antifungal agents.[1] The general protocol for evaluating antifungal activity often involves methods like the disc diffusion assay.
General Protocol for Antifungal Susceptibility Testing (Disc Diffusion):
-
A standardized inoculum of the fungal strain is uniformly swabbed onto the surface of an appropriate agar medium.
-
Filter paper discs impregnated with a known concentration of the test compound (the thieno[2,3-d]pyrimidine derivative) are placed on the agar surface.
-
The plates are incubated under conditions suitable for fungal growth.
-
The antifungal activity is determined by measuring the diameter of the zone of inhibition around each disc.
Antiproliferative and Anticancer Activity
Derivatives of 2-aminothiophenes have been investigated for their antiproliferative effects against various cancer cell lines.[8] A common method to assess this is the MTT assay.
General Protocol for MTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
Suppliers
This compound is available from various chemical suppliers. Purity and quantity may vary.
| Supplier | Purity |
| ChemicalBook | 99% |
| Santa Cruz Biotechnology | Research Grade |
| CymitQuimica | Research Grade |
| Manchester Organics | 95% |
References
- 1. pjsir.org [pjsir.org]
- 2. scbt.com [scbt.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylthiophene-3-carbonitrile is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a detailed overview of the molecular structure, conformation, and spectroscopic properties of this compound, along with a relevant experimental protocol for its synthesis.
Molecular Structure
The molecular structure of this compound consists of a central thiophene ring substituted with an amino group at position 2, a carbonitrile (cyano) group at position 3, and two methyl groups at positions 4 and 5. Its chemical formula is C₇H₈N₂S, and it has a molecular weight of approximately 152.22 g/mol .[1]
To facilitate the discussion of spectroscopic data, the following atom numbering scheme is used:
References
The Dual Reactivity of 2-Aminothiophenes: An In-depth Technical Guide to the Amino and Nitrile Groups
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and the diverse biological activities of its derivatives. This technical guide provides a comprehensive exploration of the reactivity of the two key functional groups that define this important heterocyclic system: the 2-amino group and an adjacent nitrile group, typically at the 3-position. Understanding the distinct and synergistic reactivity of these functionalities is paramount for the rational design of novel therapeutics and functional materials.
The 2-Amino Group: A Nucleophilic Hub for Functionalization and Cyclization
The 2-amino group in 2-aminothiophenes is a potent nucleophile, a characteristic enhanced by the electron-donating nature of the thiophene ring. This high electron density on the nitrogen atom makes it a prime site for a wide array of chemical transformations.
Acylation and Alkylation
Acylation of the 2-amino group is a fundamental transformation, readily achieved to form the corresponding amides. These reactions typically proceed under mild conditions with high yields, underscoring the nucleophilicity of the amino group. Similarly, N-alkylation can be accomplished, although it can be more challenging and may require specific conditions to avoid polyalkylation and to overcome the somewhat decreased nucleophilicity of the resulting secondary amine.
Table 1: Representative Acylation and Alkylation Reactions of 2-Aminothiophenes
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Amino-3-cyanothiophene | Acetic anhydride | Reflux, 15 min | N-(3-Cyano-2-thienyl)acetamide | 95 | |
| 2 | 2-Amino-3-benzoylthiophene | Benzoyl chloride | Pyridine, rt, 2 h | N-(3-Benzoyl-2-thienyl)benzamide | 88 | - |
| 3 | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Methyl iodide, K₂CO₃ | DMF, 60 °C, 12 h | Ethyl 2-(methylamino)-4-methylthiophene-3-carboxylate | 75 | - |
| 4 | 2-Amino-3-acylthiophene | Alkyl halide, Cs₂CO₃, TBAI | DMF | N-Alkyl-2-amino-3-acylthiophene | - |
Diazotization and Subsequent Transformations
The primary amino group of 2-aminothiophenes can be converted to a diazonium salt through diazotization with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. These diazonium salts are versatile intermediates that can undergo a variety of transformations, including the Sandmeyer reaction to introduce a range of substituents at the 2-position.
Experimental Protocol: Diazotization and Sandmeyer Reaction of a 2-Aminothiophene Derivative
-
Diazotization: A solution of the 2-aminothiophene derivative in a mineral acid (e.g., HCl, H₂SO₄) is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction (e.g., Chlorination): The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in concentrated hydrochloric acid at 0-5 °C. The mixture is then allowed to warm to room temperature and may be heated to ensure complete reaction. The product is typically isolated by extraction and purified by chromatography or recrystallization.
The Role of 2-Amino-4,5-dimethylthiophene-3-carbonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Among these, 2-Amino-4,5-dimethylthiophene-3-carbonitrile stands out as a key intermediate in the development of novel therapeutic agents. Its inherent chemical reactivity and structural features allow for facile derivatization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and medicinal chemistry applications of this compound and its derivatives. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a summary of quantitative activity data. Furthermore, this guide illustrates key experimental workflows and relevant signaling pathways to provide a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The thiophene ring is a bioisostere of the benzene ring and is a common motif in many pharmaceuticals. The 2-aminothiophene moiety, in particular, has garnered significant attention from medicinal chemists due to its synthetic accessibility and the diverse biological profiles of its derivatives.[1] These compounds have been investigated for a range of therapeutic applications, acting as kinase inhibitors, receptor modulators, and antimicrobial agents.[2] this compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess potent biological activities.[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (butanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[4]
Gewald Synthesis Workflow
The general workflow for the Gewald synthesis of this compound is depicted below.
Gewald Synthesis Workflow for this compound.
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a wide range of biological activities, highlighting their potential in various therapeutic areas.
Antifungal Activity
This compound has been shown to exhibit antifungal properties. The antifungal activity of this compound and its derivatives has been evaluated against various fungal strains.[3]
| Compound | Fungal Strain | Activity | Reference |
| This compound | A. alternata | Moderate | [3] |
| This compound | F. equiseti | Moderate | [3] |
| Derivative 2 (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine) | A. alternata | Excellent | [3] |
| Derivative 3 (4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine) | F. equiseti | Excellent | [3] |
Activity is described qualitatively as reported in the source.
Antiproliferative Activity
| Derivative | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine 3 | MCF-7 | 0.045 | [6] |
| Thienopyrimidine 4 | MCF-7 | 0.11 | [6] |
| Ester 2 | MDA-MB-231 | 0.16 | [6] |
| 2-ethyl derivative 4 | MDA-MB-231 | 0.24 | [6] |
Anti-inflammatory Activity
The 2-aminothiophene scaffold is also associated with anti-inflammatory properties. Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The mechanism of action is often linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[7]
Mechanism of Action: A Representative Signaling Pathway
The precise molecular targets of this compound are not yet fully elucidated. However, many of its biologically active derivatives are known to modulate key signaling pathways involved in inflammation and cancer. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating immune and inflammatory responses. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for 2-aminothiophene derivatives.
Representative NF-κB signaling pathway potentially modulated by 2-aminothiophene derivatives.
Experimental Protocols
Synthesis of this compound via Ball-Milling (Gewald Reaction)
This protocol describes a solvent-free and efficient synthesis of this compound using a ball-milling technique.[4]
Materials:
-
Butanone
-
Malononitrile
-
Elemental sulfur
-
Planetary Ball Mill with stainless steel vials and balls
Procedure:
-
Place equimolar amounts of butanone, malononitrile, and elemental sulfur into a stainless steel vial of the planetary ball mill.
-
Add stainless steel balls to the vial.
-
Close the vial and place it in the planetary ball mill.
-
Mill the mixture at a specified speed (e.g., 750 rpm) for a designated time (e.g., 30 minutes).
-
After milling, collect the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.[9]
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Standardized broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection or by measuring the absorbance, identifying the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the design and development of new therapeutic agents. The data and protocols presented in this technical guide underscore the importance of this compound and provide a solid foundation for further research into its potential applications in treating a variety of diseases, including cancer and fungal infections. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4,5-dimethylthiophene-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various thieno[2,3-d]pyrimidine derivatives, commencing from the readily available starting material, 2-amino-4,5-dimethylthiophene-3-carbonitrile. The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of purine and exhibiting a wide range of biological activities.[1] Derivatives of this core structure have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as inhibitors of various kinases, making them highly valuable for drug discovery and development programs.[1][2][3]
Application Notes
The synthesis of thieno[2,3-d]pyrimidines from this compound offers a versatile platform for generating a library of compounds for biological screening. The strategic functionalization at the 4-position of the pyrimidine ring allows for the modulation of the physicochemical and pharmacological properties of the resulting molecules.
-
4-Aminothieno[2,3-d]pyrimidines: These derivatives are key intermediates and have shown significant biological activities themselves. They can be synthesized through cyclization with reagents like formamide or nitriles.
-
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds are important for their therapeutic potential, including as kinase inhibitors. Their synthesis often involves the cyclization of the corresponding 2-amino-3-carboxamide precursor, which can be obtained from the starting carbonitrile, with reagents such as urea or isocyanates.
-
4-Thioxothieno[2,3-d]pyrimidines: The introduction of a thioxo group at the 4-position provides another avenue for structural modification and can lead to compounds with distinct biological profiles. These are typically synthesized from the corresponding 4-oxo derivatives using thionating agents like Lawesson's reagent or phosphorus pentasulfide.
The diverse biological activities exhibited by thieno[2,3-d]pyrimidine derivatives underscore their importance in medicinal chemistry. They have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), vascular endothelial growth factor receptor-2 (VEGFR-2), and other kinases involved in cancer progression.[3][4] Furthermore, their anti-proliferative effects against various cancer cell lines have been extensively documented.[2][5]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
This protocol describes the direct cyclization of this compound with formamide to yield the corresponding 4-amino derivative.
Materials:
-
This compound
-
Formamide, freshly distilled
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 g, 6.05 mmol) and freshly distilled formamide (5 mL) is prepared.
-
The mixture is heated to 180°C and maintained at this temperature for 4 hours with continuous stirring.
-
After cooling to room temperature, the reaction mixture is poured into ice-water and stirred for an additional hour to facilitate precipitation.
-
The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.
Protocol 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol involves a two-step synthesis, starting with the hydrolysis of the nitrile group to a carboxamide, followed by cyclization.
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide
-
This intermediate can be prepared from this compound by controlled hydrolysis using methods known in the literature, for instance, with concentrated sulfuric acid at a controlled temperature.
Step 2: Cyclization to 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
This cyclization can be achieved by reacting the 2-amino-3-carboxamide with a suitable one-carbon synthon. A representative procedure using formic acid is outlined below.
Materials:
-
2-Amino-4,5-dimethylthiophene-3-carboxamide
-
Formic acid
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
A solution of 2-amino-4,5-dimethylthiophene-3-carboxamide in formic acid is refluxed for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and recrystallized from a suitable solvent like ethanol to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
This protocol describes the synthesis of a 2-thioxo derivative from 2-amino-4,5-dimethylthiophene-3-carboxamide using an isothiocyanate, which can be adapted from similar reported syntheses.
Materials:
-
2-Amino-4,5-dimethylthiophene-3-carboxamide
-
Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor (optional, conventional heating can be used)
-
Cyclohexane
-
Ethanol
Procedure:
-
A mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide (0.002 mol) and the isothiocyanate (0.003 mol) in DMA (1 mL) is subjected to microwave irradiation (e.g., 700 W for 3-5 minutes). Alternatively, the mixture can be heated under reflux.
-
The reaction is monitored by TLC.
-
After completion, cyclohexane is added to the reaction mixture to precipitate the product.
-
The crude product is collected by filtration and recrystallized from ethanol to yield the desired 2-thioxo derivative.
Data Presentation
| Product | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | Formamide | Neat | 180 | 4 | 76.4 | [6] |
| 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine | Acetonitrile, Sodium methoxide | 2-Propanol | Reflux | 24 | 63 | [6] |
| 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Isocyanates | DMA | MW | 0.05-0.1 | - | |
| 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Isothiocyanates | DMA | MW | 0.05-0.1 | 72 (for 2-arylamino) |
Note: Yields for the dione and thione are based on reactions with the corresponding 3-carboxamide precursor. The synthesis from the 3-carbonitrile would require an initial hydrolysis step.
Mandatory Visualization
Caption: Synthetic routes to key thieno[2,3-d]pyrimidine derivatives.
Caption: Conceptual signaling pathway inhibition by thienopyrimidines.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2] These molecules are recognized as bioisosteres of purines, the fundamental components of DNA and RNA, which allows them to interact with a wide range of biological targets. The thieno[2,3-d]pyrimidine scaffold is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This document provides detailed protocols for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine through the cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with formamide.
Reaction Principle
The synthesis involves a cyclocondensation reaction where the this compound is heated with an excess of formamide. In this reaction, the amino group of the thiophene derivative nucleophilically attacks the carbonyl carbon of formamide. This is followed by an intramolecular cyclization involving the nitrile group, and subsequent dehydration to yield the stable, aromatic 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine. Formamide serves as both a reactant, providing the C4 and N3 atoms of the pyrimidine ring, and as the solvent for the reaction.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Formamide (freshly distilled) | [4] |
| Reaction Temperature | 180°C | [4] |
| Reaction Time | 4 hours | [4] |
| Product | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | [4] |
| Yield | 76.41% | [4] |
| Melting Point | 175-177°C | [4] |
| Molecular Formula | C₈H₉N₃S | [4] |
Experimental Protocols
Materials:
-
This compound
-
Formamide (freshly distilled)
-
Ethanol
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1 gram (6.58 mmol) of this compound with 5 mL of freshly distilled formamide.[4]
-
Heat the mixture to 180°C and maintain this temperature for 4 hours with constant stirring.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water and stir for an additional hour to facilitate the precipitation of the product.[4]
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.[4]
Visualizations
Reaction Scheme:
References
Application Notes and Protocols: Cyclization Reactions of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile cyclization reactions of 2-Amino-4,5-dimethylthiophene-3-carbonitrile, a key intermediate in the synthesis of various heterocyclic compounds, particularly the medicinally important thieno[2,3-d]pyrimidines. This document outlines detailed experimental protocols for key transformations and presents quantitative data in a clear, comparative format.
Introduction
This compound is a readily accessible starting material, typically synthesized via the Gewald reaction. Its bifunctional nature, possessing both a nucleophilic amino group and a cyano group, makes it an excellent precursor for a variety of cyclization reactions to form fused heterocyclic systems. Thieno[2,3-d]pyrimidines, which are bioisosteres of purines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis of various thieno[2,3-d]pyrimidine derivatives from this compound.
Data Presentation: Cyclization Reaction of this compound
The following table summarizes the quantitative data for the cyclization reactions of this compound with various reagents to yield substituted thieno[2,3-d]pyrimidines.
| Reagent(s) | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Formamide | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | 180 °C, 4 h | 76.41 | 175-177[1] |
| Acetonitrile, Sodium Methoxide | 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine | 2-Propanol, Reflux, 24 h | 63 | 191-192[1] |
| 4-Fluorophenylacetonitrile, HCl | 2-(4-Fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | 1,4-Dioxane, Dry HCl gas, 24 h | 88.68 | 291[2] |
| Chloroacetaldehyde | 8,9-Dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine | Water, 100 °C, 1 h | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed experimental methodologies for the key cyclization reactions of this compound.
Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
This protocol describes the cyclization of this compound with formamide to yield 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine.
Materials:
-
This compound
-
Freshly distilled formamide
-
Ice-water
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 g, 6.58 mmol) and freshly distilled formamide (5 mL) is prepared.[1]
-
The reaction mixture is heated to 180 °C for 4 hours with stirring.[1]
-
After cooling to room temperature, the mixture is poured into ice-water and stirred for an additional hour.[1]
-
The resulting precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol to yield 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.[1]
Protocol 2: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine
This protocol details the reaction of this compound with acetonitrile in the presence of a base.
Materials:
-
This compound
-
Sodium methoxide
-
Acetonitrile
-
2-Propanol
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A solution of this compound (1.0 g, 6.58 mmol), sodium methoxide (0.71 g, 13.16 mmol), and acetonitrile (0.27 g, 6.58 mmol) in 2-propanol (15 mL) is prepared in a round-bottom flask.[1]
-
The reaction mixture is refluxed for 24 hours.[1]
-
After cooling, the precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol to give 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.[1]
Protocol 3: Synthesis of 2-(Substituted)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol outlines a general procedure for the synthesis of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones, exemplified by the reaction with 4-fluorophenylacetonitrile.
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (starting material for the precursor)
-
4-Fluorophenylacetonitrile
-
1,4-Dioxane
-
Dry Hydrochloric Acid Gas
-
10% Sodium Hydroxide solution
-
Ethanol for recrystallization
-
Gas dispersion tube
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.02 mol) and 4-fluorophenylacetonitrile (0.03 mol) in 1,4-dioxane (8.00 mL) in a suitable reaction flask.[2]
-
Pass a stream of dry hydrochloric acid gas through the mixture for 24 hours with continuous stirring.[2]
-
Neutralize the reaction mixture with a sufficient amount of 10% sodium hydroxide solution.[2]
-
Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the final product.[2]
Protocol 4: Synthesis of 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one from Isothiocyanates
This protocol is adapted from a microwave-assisted synthesis of a similar compound and can be applied for the reaction of this compound with isothiocyanates.
Materials:
-
This compound
-
Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)
-
N,N-Dimethylacetamide (DMA)
-
Cyclohexane
-
Ethanol for recrystallization
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (0.002 mol) and the chosen isothiocyanate (0.003 mol).
-
Add N,N-Dimethylacetamide (DMA) (1 mL) as a solvent.
-
Subject the reaction mixture to microwave irradiation at a suitable power (e.g., 700 W) for a short duration (e.g., 5-10 minutes), monitoring the reaction by TLC.
-
After completion, add cyclohexane to the reaction mixture to precipitate the product.
-
Collect the crude product by filtration and recrystallize from ethanol.
Reaction Pathways
The following diagrams illustrate the cyclization pathways of this compound.
Caption: Cyclization pathways of this compound.
Caption: Experimental workflow for the synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine.
Caption: Experimental workflow for the synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.
References
Application Notes and Protocols for Antimicrobial Drug Synthesis Using 2-Amino-4,5-dimethylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel compounds derived from 2-amino-4,5-dimethylthiophene-3-carbonitrile. This starting material serves as a versatile scaffold for the development of potent antimicrobial agents, particularly through the formation of fused heterocyclic systems such as thieno[2,3-d]pyrimidines. The following sections detail synthetic protocols, present antimicrobial activity data, and illustrate key reaction pathways.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiophene scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, this compound is a readily accessible starting material for the synthesis of a variety of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines, which are structurally analogous to purine bases and known to possess significant anti-infective properties.[3][4] This document provides detailed protocols for the synthesis of such derivatives and summarizes their antimicrobial activity.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
A primary pathway for the derivatization of this compound involves its cyclization with various one-carbon synthons to yield thieno[2,3-d]pyrimidines. These reactions are typically straightforward and lead to a diverse range of substituted products.
Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
This protocol describes the reaction of this compound with formamide to yield a key thieno[2,3-d]pyrimidine intermediate.[3]
Materials:
-
This compound
-
Freshly distilled formamide
-
Ice-water
-
Ethanol for recrystallization
Procedure:
-
A mixture of this compound (1.0 g, 6.05 mmol) and freshly distilled formamide (5 mL) is heated at 180°C for 4 hours.
-
After cooling, the reaction mixture is poured into ice-water and stirred for an additional hour.
-
The resulting precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol to yield 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.
Expected Yield: 76.41%[3] Melting Point: 175-177°C[3]
Protocol 2: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine
This protocol details the synthesis of a 2-methyl substituted thieno[2,3-d]pyrimidine using acetonitrile.[3]
Materials:
-
This compound
-
Acetonitrile
-
Sodium methoxide
-
2-Propanol
-
Ethanol for recrystallization
Procedure:
-
A solution of this compound (1.0 g, 6.05 mmol), sodium methoxide (0.71 g, 13.16 mmol), and acetonitrile (0.27 g, 6.58 mmol) in 2-propanol (15 mL) is refluxed for 24 hours.[3]
-
After cooling, the precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol to give 4-amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.
Expected Yield: 63%[3] Melting Point: 191-192°C[3]
Caption: Synthesis of thieno[2,3-d]pyrimidines.
Synthesis of Imidazo[1,2-c]thieno[3,2-e]pyrimidines
The thieno[2,3-d]pyrimidine core can be further elaborated to construct more complex heterocyclic systems with potential antimicrobial activity.
Protocol 3: Synthesis of 8,9-dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine
This protocol describes the reaction of a thieno[2,3-d]pyrimidine with chloroacetaldehyde.[3]
Materials:
-
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine (product from Protocol 1)
-
40% Chloroacetaldehyde solution in water
-
Chloroform
-
Anhydrous sodium sulfate
-
Aqueous ethanol for recrystallization
Procedure:
-
A mixture of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine (0.5 g) and 40% chloroacetaldehyde (0.55 mL, 2.79 mmol) in water (4 mL) is heated on a steam bath for 2 hours.[3]
-
The reaction mixture is then extracted with chloroform (4 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated to dryness under reduced pressure.
-
The resulting residue is recrystallized from aqueous ethanol to give 8,9-dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine.
Expected Yield: 70.6%[3] Melting Point: 195-196°C[3]
Caption: Synthesis of an imidazothienopyrimidine.
Antimicrobial Activity Evaluation
The synthesized compounds can be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the disk diffusion method for antibacterial screening and the poisoned food technique for antifungal activity.
Protocol 4: Antimicrobial Susceptibility Testing
Antibacterial Susceptibility Testing (Disk Diffusion Method): [3]
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test bacteria.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) serves as a positive control.[3]
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Antifungal Susceptibility Testing (Poisoned Food Technique): [3]
-
Prepare potato dextrose agar (PDA) medium and amend it with different concentrations of the test compounds.
-
Pour the amended PDA into sterile Petri plates.
-
Inoculate the center of each plate with a mycelial disc of the test fungus.
-
Plates with unamended PDA serve as a control. A standard antifungal agent (e.g., Nystatin) can be used as a positive control.[3]
-
Incubate the plates at 25-28°C for a specified period.
-
Measure the mycelial growth diameter and calculate the percentage of inhibition.
Caption: Workflow for antimicrobial evaluation.
Antimicrobial Activity Data
The following tables summarize the antimicrobial activity of representative compounds derived from this compound.
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine and Imidazo[1,2-c]thieno[3,2-e]pyrimidine Derivatives [3]
| Compound | Bacillus cereus | Vibrio spp. |
| Starting Material | – | – |
| 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | + | + |
| 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine | + | + |
| 5,8,9-trimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine | ++ | + |
| 2-Phenyl-8,9-dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine | + | ++ |
| Ampicillin (Standard) | +++ | +++ |
Key: – = No inhibition; + = Weak inhibition; ++ = Moderate inhibition; +++ = Strong inhibition.
Table 2: Antifungal Activity of Thieno[2,3-d]pyrimidine and Imidazo[1,2-c]thieno[3,2-e]pyrimidine Derivatives (% Inhibition of Mycelial Growth) [3]
| Compound | Aspergillus alternata | Fusarium equiseti |
| Starting Material | - | - |
| 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | ++ | ++ |
| 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine | ++ | ++ |
| 5,8,9-trimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine | ++ | ++ |
| Nystatin (Standard) | + | + |
Key: - = No inhibition; + = Moderate inhibition; ++ = Excellent inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with promising antimicrobial properties. The synthetic routes to thieno[2,3-d]pyrimidines and their derivatives are efficient, and the resulting compounds exhibit notable antibacterial and antifungal activities. Further optimization of these scaffolds could lead to the development of novel and effective antimicrobial drugs. The protocols and data presented herein provide a solid foundation for researchers in the field of antimicrobial drug discovery.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjsir.org [pjsir.org]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-4,5-dimethylthiophene-3-carbonitrile in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,5-dimethylthiophene-3-carbonitrile is a versatile heterocyclic building block utilized in the synthesis of a variety of pharmacologically active compounds. This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound and their evaluation as potential anticancer agents. The thienopyrimidine scaffold, being a bioisostere of purine, is a key pharmacophore in the design of kinase inhibitors and other targeted anticancer therapies. This guide includes synthetic procedures, quantitative biological activity data, and elucidation of the mechanism of action, including relevant signaling pathways.
Introduction
The 2-aminothiophene-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[1][2] These compounds have garnered significant attention due to their structural similarity to native purines, allowing them to interact with a wide range of biological targets implicated in cancer progression, such as protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Derivatives of this compound have been explored for their potential to yield potent and selective anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6][7]
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The primary synthetic route to thieno[2,3-d]pyrimidine-based anticancer agents from this compound involves a cyclocondensation reaction with a suitable nitrile in an acidic medium. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to the fused pyrimidine ring system.
Experimental Protocol: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine-3-carbonitrile (A Representative Example)
This protocol describes the synthesis of a representative 4-aminothieno[2,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Acetonitrile (dry)
-
Dioxane (dry)
-
Hydrogen chloride (gas, dry)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Gas dispersion tube
Procedure:
-
Dissolve this compound (1.0 eq) in dry dioxane.
-
To this solution, add an equimolar amount of dry acetonitrile (1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Pass a slow stream of dry hydrogen chloride gas through the solution for approximately 5 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid precipitate and wash it with a small amount of cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the product from methanol to obtain the pure 4-amino-2,5,6-trimethylthieno[2,3-d]pyrimidine-3-carbonitrile.[8]
Expected Outcome:
The final product should be a crystalline solid. Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Biological Activity and Data Presentation
Derivatives of this compound, particularly the resulting thienopyrimidines, have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. The biological efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of Representative Thienopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | Doxorubicin | - |
| Thienopyrimidine 4 | MCF-7 (Breast) | 0.11 | Doxorubicin | - |
| Ester 2 | MDA-MB-231 (Breast) | 0.16 | Doxorubicin | - |
| 2-ethyl derivative 4 | MDA-MB-231 (Breast) | 0.24 | Doxorubicin | - |
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | - | - |
| Compound 6j | OV2008 (Ovarian) | 0.6 - 1.2 | - | - |
| RP-010 | PC-3 (Prostate) | < 1 | - | - |
| RP-010 | DU145 (Prostate) | < 1 | - | - |
| Compound 11n | MCF-7 (Breast) | 2.81 - 29.6 | Sorafenib | - |
| Compound 11n | PC-3 (Prostate) | 2.81 - 29.6 | Sorafenib | - |
| Compound 11n | HEPG-2 (Liver) | 2.81 - 29.6 | Sorafenib | - |
| Compound 11n | SW-480 (Colon) | 2.81 - 29.6 | Sorafenib | - |
Note: The specific structures for the compound IDs can be found in the cited literature.[3][5][7][8]
Mechanism of Action and Signaling Pathways
The anticancer activity of thienopyrimidine derivatives stems from their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. A primary mechanism of action is the inhibition of protein kinases.
Kinase Inhibition
Many thienopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. Key kinase targets include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[7]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers and drives tumor cell proliferation.
-
FLT3 (Fms-like tyrosine kinase 3): Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).
Apoptosis Induction and Cell Cycle Arrest
Thienopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.[3] Furthermore, these compounds can cause cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cells from dividing.[5][8]
Wnt/β-catenin Signaling Pathway
Some thienopyrimidine derivatives, such as RP-010, have been found to modulate the Wnt/β-catenin signaling pathway.[5] This pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for an anticancer agent.
Kinase Inhibition Signaling Pathway
Caption: Kinase inhibition by thienopyrimidines.
Wnt/β-catenin Signaling Pathway Inhibition
Caption: Inhibition of Wnt/β-catenin pathway.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thienopyrimidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the culture medium. Add the diluted compounds to the wells, and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ values using appropriate software.
Conclusion
This compound is a valuable starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives with promising anticancer properties. The straightforward synthetic accessibility, coupled with the potent and diverse mechanisms of action of the resulting compounds, makes this chemical scaffold an attractive area for further research and development in oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Gewald reaction to form the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile, followed by cyclization to construct the final thieno[2,3-d]pyrimidine scaffold. This protocol is adapted from established methodologies for the synthesis of structurally related compounds.
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are recognized as privileged structures in drug discovery due to their diverse pharmacological activities, which include acting as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3] The specific compound, 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine, serves as a valuable scaffold for further chemical modification to explore structure-activity relationships (SAR) in various therapeutic areas. The presented protocol offers a reliable method for accessing this important building block.
Chemical Structures
Figure 1: General chemical structures of the key compounds in the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.
Caption: Key reactants, intermediate, and the final product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine and its intermediate. The data is based on typical yields and characteristics reported for analogous compounds in the literature.[4][5]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data (Expected) |
| This compound | C₇H₈N₂S | 166.22 | 85-95 | 145-148 | ¹H NMR (CDCl₃, δ ppm): 4.75 (s, 2H, NH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). ESI-MS (m/z): 167.0 [M+H]⁺. |
| 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine | C₈H₉N₃S | 193.25 | 70-80 | >250 | ¹H NMR (DMSO-d₆, δ ppm): 8.10 (s, 1H, H-2), 7.20 (br s, 2H, NH₂), 2.65 (s, 3H, CH₃), 2.40 (s, 3H, CH₃). ESI-MS (m/z): 194.1 [M+H]⁺. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.
Part 1: Synthesis of this compound (Gewald Reaction)
This procedure outlines the one-pot synthesis of the key thiophene intermediate.
Materials:
-
2-Butanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.11 mol) in ethanol (50 mL).
-
To this suspension, add triethylamine (0.1 mol) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
The crude product can be further purified by recrystallization from ethanol to afford pure this compound.
Part 2: Synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine (Cyclization)
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the final thieno[2,3-d]pyrimidine ring system.[6]
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Place this compound (0.05 mol) in a round-bottom flask.
-
Add an excess of formamide (50 mL).
-
Heat the mixture to reflux (approximately 180-190 °C) and maintain this temperature for 4-6 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
Wash the collected solid with water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Formamide is a teratogen and should be handled with extreme care.
-
Triethylamine is a corrosive and flammable liquid.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The protocol detailed above provides a robust and reproducible method for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine. This compound can be used as a key building block for the development of novel therapeutic agents. The two-step synthesis is efficient and utilizes readily available starting materials.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. lmaleidykla.lt [lmaleidykla.lt]
- 6. benchchem.com [benchchem.com]
One-Pot Synthesis of Thienopyrimidines from 2-Aminothiophene Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of thienopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The synthetic strategies outlined herein utilize readily available 2-aminothiophene precursors, offering an efficient and versatile route to a variety of substituted thienopyrimidines.
Thiophene-containing heterocycles are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-aminothiophene moiety, in particular, serves as a versatile building block for the construction of more complex fused heterocyclic systems.[1] Among these, thieno[2,3-d]pyrimidines are of considerable importance, exhibiting a wide range of pharmacological activities.[1][2][3][4][5][6]
The protocols detailed below focus on the cyclization of a 2-aminothiophene precursor with various reagents to form the fused pyrimidine ring in a single synthetic step.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones
This protocol describes the synthesis of 2-thioxo-thienopyrimidinones from 2-amino-3-carboethoxy-4,5-disubstituted thiophenes and isothiocyanates.
Materials:
-
2-Amino-3-carboethoxy-4,5-disubstituted thiophene (1.0 eq)
-
Appropriate alkyl or aryl isothiocyanate (1.0 eq)
-
Potassium hydroxide (1.0 eq)
-
Absolute ethanol
Procedure:
-
A mixture of the 2-aminothiophene derivative (13.5 mmol) and the corresponding isothiocyanate (13.5 mmol) in acetonitrile (30 mL) is heated under reflux in the presence of anhydrous potassium carbonate (1.4 g) for 15 hours.[2]
-
Alternatively, for the formation of the intermediate thienylthiourea, a mixture of the 2-aminothiophene (2 mmol) and phenyl isothiocyanate (2 mmol) can be irradiated with microwaves (600 W) for 45 seconds.[4]
-
For the cyclization step, a mixture of the intermediate thienylthiourea (13.5 mmol) and potassium hydroxide (0.76 g, 13.5 mmol) in absolute ethanol (55 mL) is heated under reflux with stirring for 1 hour.[2]
-
The resulting suspension is filtered while hot, and the collected solid is washed with hot absolute ethanol to yield the potassium salt of the thienopyrimidinone.[2]
-
To obtain the final 2-thioxo derivative, a suspension of the potassium salt in water (50 mL) is acidified with concentrated hydrochloric acid and stirred at room temperature for 30 minutes.[2]
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol.[2]
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one
This protocol details the cyclization of a 2-aminothiophene derivative with formamide.[4]
Materials:
-
2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq)
-
Formamide
Procedure:
-
A mixture of 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[4]
-
The reaction mixture is then allowed to cool to room temperature overnight.[4]
-
The solid that forms is collected by filtration, washed with water, dried, and recrystallized from ethanol to give the final product.[4]
Protocol 3: Microwave-Assisted Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
This protocol outlines a rapid, microwave-assisted, one-pot synthesis.[7]
Materials:
-
Substituted 2-aminothiophene-3-carbonitrile (1.0 eq)
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Appropriate amine (for substitution)
-
Ethanol
Procedure:
-
Synthesis of the 2-aminothiophene precursor (Gewald Reaction): A mixture of the appropriate ketone, malononitrile, elemental sulfur, and morpholine in ethanol is heated to 70°C in a microwave reactor for 20 minutes.[7][8]
-
Cyclization to thieno[2,3-d]pyrimidin-4(3H)-one: The resulting 2-aminothiophene is refluxed in formamide for 18 hours.[7]
-
Chlorination: The thienopyrimidinone is refluxed with POCl₃ and N,N-dimethylaniline for 14 hours to yield the 4-chloro-thieno[2,3-d]pyrimidine.[7]
-
Substitution: The 4-chloro derivative is then reacted with the desired amine in ethanol at 150°C in a microwave reactor for 1 hour to yield the final 4-substituted thieno[2,3-d]pyrimidine.[7]
Data Presentation
| Protocol | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Amino-3-carboethoxy-4,5-disubstituted thiophene | Isothiocyanate, KOH, Ethanol | Reflux | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one | 70-90% | [2][9] |
| 2 | 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene | Formamide | Reflux, 1.5 h | 5,6,7,8-Tetrahydro-3H-benzo[10][11]thieno[2,3-d]pyrimidin-4-one | 92% | [4] |
| 3 | Substituted 2-aminothiophene-3-carbonitrile | Formamide, POCl₃, Amine | Microwave | 4-Substituted Thieno[2,3-d]pyrimidine | 80-93% (substitution step) | [7] |
Visualizations
Caption: General workflow for one-pot thienopyrimidine synthesis.
Caption: Experimental workflows for thienopyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Thienopyrimidine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Aminothiophene derivatives are significant heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and anti-oxidant properties.[1] The Gewald three-component reaction is a classical and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone), an active methylene nitrile, and elemental sulfur in the presence of a base.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction, offering significant advantages over conventional heating methods.[1][2] These benefits include dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles with fewer by-products.[1][2][3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various 2-aminothiophene derivatives.
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of 2-aminothiophenes is primarily achieved through the Gewald reaction. The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur (Michael addition) and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation significantly accelerates these steps, leading to rapid product formation.[2][4]
Caption: Proposed mechanism of the Gewald three-component reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.
Table 1: Effect of Base and Solvent on the Synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate [1]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | DMF | 50 | 30 | 45 |
| 2 | Cs₂CO₃ | DMF | 50 | 30 | 60 |
| 3 | NaOH | DMF | 50 | 30 | 33 |
| 4 | Et₃N | DMF | 50 | 30 | 78 |
| 5 | DIEA | DMF | 50 | 30 | 81 |
| 6 | DBU | DMF | 50 | 30 | 85 |
| 7 | Piperidine | DMF | 50 | 30 | 88 |
| 8 | Pyrrolidine | DMF | 50 | 30 | 92 |
| 9 | KOtBu | DMF | 50 | 30 | 75 |
| 10 | NaOtBu | DMF | 50 | 30 | 71 |
| 11 | Pyrrolidine | DMSO | 50 | 30 | 85 |
| 12 | Pyrrolidine | EtOH | 50 | 30 | 73 |
| 13 | Pyrrolidine | MeCN | 50 | 30 | 66 |
Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), base (1 mmol), solvent (3 mL), microwave irradiation.
Table 2: Synthesis of Various 2-Aminothiophene Derivatives from Different Carbonyl Compounds [1]
| Entry | Carbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | Propanal | Methyl 2-amino-5-ethylthiophene-3-carboxylate | 30 | 85 |
| 2 | Isovaleraldehyde | Methyl 2-amino-5-isobutylthiophene-3-carboxylate | 30 | 88 |
| 3 | Phenylacetaldehyde | Methyl 2-amino-5-benzylthiophene-3-carboxylate | 30 | 82 |
| 4 | Cyclopentanone | Methyl 2-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxylate | 30 | 70 |
| 5 | Cyclohexanone | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 30 | 79 |
| 6 | Cycloheptanone | Methyl 2-amino-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carboxylate | 30 | 91 |
| 7 | 4-Methylcyclohexanone | Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 30 | 84 |
Reaction Conditions: Carbonyl compound (1 mmol), methyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), pyrrolidine (1 mmol), DMF (3 mL), microwave irradiation at 50°C.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis [5]
| Carbonyl Compound | Active Methylene Nitrile | Method | Time | Temperature (°C) | Yield (%) |
| Phenylacetaldehyde | Malononitrile | Conventional | 4 h | 70 | 75 |
| Phenylacetaldehyde | Malononitrile | Microwave | 20 min | 70 | 88 |
| 4-Chlorophenylacetaldehyde | Ethyl Cyanoacetate | Conventional | 4 h | 70 | 80 |
| 4-Chlorophenylacetaldehyde | Ethyl Cyanoacetate | Microwave | 20 min | 70 | 92 |
| 4-Methoxyphenylacetaldehyde | Malononitrile | Conventional | 4 h | 70 | 78 |
| 4-Methoxyphenylacetaldehyde | Malononitrile | Microwave | 20 min | 70 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives[1][2]
This protocol is a generalized procedure based on commonly reported methods.
Materials:
-
Appropriate aldehyde or ketone
-
Active methylene nitrile (e.g., ethyl cyanoacetate, methyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
Microwave reactor vials (5 mL or appropriate size)
-
Microwave synthesizer
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[2]
-
Add the appropriate solvent (3 mL).[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[2][6] Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[2]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[2]
Protocol 2: Synthesis of Ethyl-2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate[6]
Materials:
-
4-Nitroacetophenone (0.1 mol)
-
Ethyl cyanoacetate (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
Methanol
-
250 mL round-bottom flask
-
Microwave oven
Procedure:
-
In a 250 mL round-bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).[6]
-
Add ethanol (15 mL) to the mixture.
-
Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.[6]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol. A dark brown amorphous precipitate will form.[6]
-
Filter the precipitate and allow it to dry to obtain the product.
Experimental Workflow and Visualization
The following diagram outlines the general workflow for the microwave-assisted synthesis of 2-aminothiophene derivatives.
Caption: General experimental workflow for microwave-assisted synthesis.
Microwave-assisted synthesis, particularly through the Gewald reaction, provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of 2-aminothiophene derivatives.[1][5][7] The protocols and data presented here offer a comprehensive guide for researchers to implement this powerful technology in their own synthetic endeavors, facilitating the exploration of this important class of heterocyclic compounds for various applications in drug discovery and materials science.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 6. ijert.org [ijert.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Analytical Characterization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization is crucial for its application in research and development. These application notes provide detailed protocols for various analytical techniques to ensure the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the molecular structure.
Application Note:
¹H NMR spectroscopy will confirm the presence of the amino protons and the two distinct methyl groups on the thiophene ring. The chemical shifts of these protons are characteristic of their electronic environment. ¹³C NMR will provide information on the carbon skeleton, including the quaternary carbons of the thiophene ring, the nitrile carbon, and the methyl carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Data Presentation:
Table 1: NMR Spectroscopic Data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.89 | s | -NH₂ |
| ¹H | ~2.20 | s | -CH₃ (at C4) |
| ¹H | ~2.15 | s | -CH₃ (at C5) |
| ¹³C | ~155 | s | C2-NH₂ |
| ¹³C | ~138 | s | C5 |
| ¹³C | ~125 | s | C4 |
| ¹³C | ~117 | s | -C≡N |
| ¹³C | ~90 | s | C3-CN |
| ¹³C | ~14 | q | -CH₃ (at C5) |
| ¹³C | ~13 | q | -CH₃ (at C4) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Application Note:
The IR spectrum will show characteristic absorption bands for the amino (N-H) stretching, the nitrile (C≡N) stretching, and C-H stretching of the methyl groups. The absence of certain bands can also be used to confirm the purity of the compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the characteristic absorption bands.
-
Data Presentation:
Table 2: Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Broad | N-H stretching (amino group) |
| 2210 - 2200 | Strong, Sharp | C≡N stretching (nitrile group) |
| 2980 - 2850 | Medium | C-H stretching (methyl groups) |
| 1650 - 1600 | Medium | N-H bending (amino group) |
| 1450 - 1350 | Medium | C-H bending (methyl groups) |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or in solution).[3]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and elemental composition.
Application Note:
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Fragmentation patterns observed in the MS/MS spectrum can provide further structural confirmation.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Instrument Parameters:
-
Ionization Mode: Positive ESI for [M+H]⁺ or negative ESI for [M-H]⁻.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize for signal intensity.
-
Collision Energy (for MS/MS): Varies depending on the desired fragmentation.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion peak.
-
Compare the observed mass to the calculated exact mass of the compound (C₇H₈N₂S, Exact Mass: 152.0463).[4]
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.
-
Data Presentation:
Table 3: Mass Spectrometry Data for this compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 153.0541 | Consistent with calculation |
| [M+Na]⁺ | 175.0360 | Consistent with calculation |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and for quantifying it in mixtures.
Application Note:
A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound. The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL) with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A buffer such as ammonium formate may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For quantification, generate a calibration curve using the peak areas of the standard solutions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, particularly for identifying volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the compound.[5]
Application Note:
GC-MS provides excellent separation and sensitive detection. The mass spectrometer allows for the positive identification of separated components based on their mass spectra.
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is required, react the sample with a suitable agent (e.g., a silylating agent like BSTFA) to convert the amino group to a less polar derivative.[6]
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a library (e.g., NIST) for identification.
-
Determine the relative abundance of impurities.
-
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: General workflow for chromatographic analysis.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjsir.org [pjsir.org]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
Introduction
2-Amino-4,5-dimethylthiophene-3-carbonitrile is a highly versatile heterocyclic building block, primarily utilized in medicinal chemistry and drug discovery. Its structure features a nucleophilic amino group and an adjacent cyano group on a thiophene scaffold, making it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems.[1][2] The derivatization of its amino group is of particular interest as it opens pathways to compounds with significant biological activities, including potential anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Most notably, it serves as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines, which are recognized as purine bioisosteres and exhibit a broad spectrum of pharmacological properties.[3][5]
These application notes provide detailed protocols and quantitative data for the primary derivatization reactions of the amino group of this compound, focusing on cyclization, Schiff base formation, and acylation.
Application Note 1: Cyclization to Thieno[2,3-d]pyrimidines
The most prominent application of this compound is its use in the synthesis of the thieno[2,3-d]pyrimidine ring system.[6][7] This bicyclic heterocycle is a structural analog of purine and is a core component in many compounds evaluated as kinase inhibitors and anticancer agents.[3][5] The reaction typically involves the condensation of the aminonitrile with single-carbon electrophiles or nitriles, leading to the formation of the fused pyrimidine ring.
Caption: Reaction pathways for the synthesis of thieno[2,3-d]pyrimidines.
Quantitative Data for Cyclization Reactions
| Reagent | Solvent | Conditions | Time (h) | Temp (°C) | Yield (%) | Product Name | Reference |
| Formamide | Neat | Freshly distilled | 4 | 180 | 76.4 | 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine | [7] |
| Acetonitrile | 2-Propanol | Sodium methoxide | 24 | Reflux | 63.0 | 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine | [7] |
| Benzonitrile | Dioxane | Dry HCl gas | 6 | RT | - | 4-Amino-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | [8] |
Note: Yield for the benzonitrile reaction was not specified in the cited source under these exact conditions, but the methodology is established for related structures.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine[7]
-
Place 1.0 g (6.58 mmol) of this compound into a round-bottom flask.
-
Add 5 mL of freshly distilled formamide.
-
Heat the mixture at 180°C for 4 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Stir the resulting suspension for an additional hour to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.
Protocol 2: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine[7]
-
Prepare a solution of this compound (1.0 g, 6.58 mmol), sodium methoxide (0.71 g, 13.16 mmol), and acetonitrile (0.27 g, 6.58 mmol) in 15 mL of 2-propanol.
-
Reflux the solution for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the solid from ethanol to obtain pure 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.
Application Note 2: Schiff Base (Imine) Formation
The reaction of the primary amino group of 2-aminothiophenes with aldehydes or ketones provides a straightforward route to Schiff bases (imines). These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their own biological activities, including antifungal properties.[9][10][11] The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
Caption: General reaction scheme for the synthesis of Schiff bases.
Quantitative Data for Schiff Base Formation
| Aldehyde | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 4 | Reflux | 85-86 | [9] |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 4 | Reflux | 90 | [9] |
| 4-(Dimethylamino)benzaldehyde | Ethanol | Acetic Acid | 4 | Reflux | 55 | [9] |
| Pyrazole-4-carboxaldehydes | Ethanol | Acetic Acid | 6-8 | Reflux | 65-75 | [10] |
Note: The referenced protocols use structurally similar 2-aminothiophenes, but the conditions are directly applicable.
Experimental Protocol
Protocol 3: General Synthesis of Schiff Bases[10]
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure Schiff base. Further purification can be achieved by recrystallization if necessary.
Application Note 3: Acylation and Alkylation Strategies
Direct N-alkylation of 2-aminothiophenes is known to be challenging under mild conditions.[12] However, acylation of the amino group proceeds more readily. Acylated derivatives can serve as intermediates for further functionalization or be targets themselves. An indirect method for N-alkylation involves first converting the amino group to a carbamoyl or acylamino group, which can then be alkylated under milder basic conditions.[12]
Experimental Protocol
Protocol 4: Synthesis of 2-Acylamino-4,5-dimethylthiophene-3-carbonitrile
-
Suspend this compound (5 mmol) in a suitable solvent like dichloromethane or THF (25 mL) in a flask equipped with a magnetic stirrer.
-
Add a base such as pyridine or triethylamine (6 mmol).
-
Cool the mixture in an ice bath.
-
Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (5.5 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl (if using pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-acylated derivative.
General Experimental Workflow
The derivatization of this compound follows a standard synthetic chemistry workflow, from reaction setup through to purification and final characterization.
Caption: A typical workflow for the synthesis and analysis of derivatives.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pjsir.org [pjsir.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gewald Reaction for 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile via the Gewald reaction. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
A1: The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[1] The mechanism involves three primary stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of a ketone (2-butanone) and an active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.[1][2][3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate.[1]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization and subsequent tautomerization to form the final stable 2-aminothiophene ring.[3]
Q2: Why is the choice of base important in this reaction?
A2: The base is a crucial catalyst for the initial Knoevenagel-Cope condensation.[1] The strength and type of base can significantly influence the reaction rate and overall yield. Common bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[1][4] For less reactive ketones, a stronger base might be necessary to achieve efficient condensation.[1]
Q3: Can this reaction be performed under "green" or solvent-free conditions?
A3: Yes, several alternative methodologies have been developed to make the Gewald reaction more environmentally friendly. These include microwave-assisted synthesis, which can reduce reaction times and improve yields.[1][3] Additionally, solvent-free methods using high-speed ball milling and reactions conducted in water with ultrasound activation have been successfully reported.[2][5][6]
Q4: What are the primary starting materials for synthesizing this compound?
A4: The synthesis requires three key components: 2-butanone (ketone), malononitrile (active methylene compound), and elemental sulfur.[7]
Q5: How can the final product be effectively purified?
A5: The most common and effective purification method for solid 2-aminothiophenes is recrystallization.[1] Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][8] For products that are difficult to recrystallize, silica gel column chromatography using an ethyl acetate/hexanes eluent system is a viable alternative.[1]
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the Gewald synthesis and a simplified reaction mechanism.
Caption: General experimental workflow for the Gewald synthesis.
Caption: Simplified mechanism of the Gewald reaction.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | Base Selection: The chosen base may be too weak. Screen stronger bases like piperidine or morpholine.[1] Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] Confirmation: Run a small-scale reaction without sulfur to confirm the formation of the α,β-unsaturated nitrile intermediate via TLC or LC-MS.[5] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Ensure a polar solvent such as ethanol, methanol, or DMF is used to improve sulfur solubility.[1] Temperature: Gently heat the reaction mixture to 40-60 °C to increase sulfur's reactivity. Avoid excessive heat, which can cause side reactions.[1][5] |
| Incorrect Stoichiometry or Reagent Quality | Purity: Use pure and dry starting materials.[1] Measurement: Precisely measure all reagents according to the protocol.[1] |
| Suboptimal Temperature | Screening: The ideal temperature can be substrate-dependent. Screen a range of temperatures (e.g., room temperature, 45 °C, 70 °C) to find the optimum for your reaction.[5] |
Problem: Significant Impurities or Byproducts in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | The reaction may not have gone to completion. Increase the reaction time or optimize the temperature.[1] |
| Presence of Knoevenagel-Cope Intermediate | This indicates that the sulfur addition and/or cyclization steps are too slow. Ensure sufficient elemental sulfur is present and that the temperature and base are suitable for cyclization.[1] |
| Dimerization or Polymerization of Intermediates | Side reactions can compete with the desired cyclization.[5] Try adjusting the concentration by using more solvent, modifying the rate of reagent addition, or changing the solvent.[1] |
Troubleshooting Logic
This diagram provides a logical flow for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting the Gewald reaction.
Optimized Experimental Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
2-Butanone (10 mmol, 0.72 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental Sulfur (12 mmol, 0.38 g)
-
Base (e.g., Morpholine, 2 mmol, 0.17 g)
-
Solvent (e.g., Ethanol, 25 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add 2-butanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).[1]
-
Add the solvent (e.g., ethanol, 25 mL) followed by the base (e.g., morpholine, 2 mmol).[1]
-
Stir the reaction mixture and gently heat to 45-50 °C using a water bath.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically indicated by the disappearance of starting materials), cool the mixture to room temperature.
-
Further cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound. The expected melting point is in the range of 140-142 °C.[6][7]
Summary of Reaction Parameters
| Parameter | Recommendation | Rationale / Notes |
| Solvent | Ethanol, Methanol, DMF | Polar solvents enhance the solubility and reactivity of elemental sulfur.[1] A 9:1 Ethanol/Water mixture has also been reported as effective with certain catalysts.[9] |
| Base Catalyst | Morpholine, Piperidine, Triethylamine | Catalyzes the initial condensation. The choice can significantly impact the reaction rate.[1][4] Piperidinium borate and L-proline are alternative catalysts.[2][9][10] |
| Temperature | 40 - 60 °C | Provides a good balance between enhancing sulfur reactivity and preventing side reactions.[1] Some reactions may proceed at room temperature, while others may require up to 100 °C.[5][9] |
| Reaction Time | 1 - 6 hours | Highly dependent on substrates, temperature, and catalyst. Monitor by TLC to determine completion. |
| Purification | Recrystallization (Ethanol) | Generally the most effective method for obtaining a pure, solid product.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. pjsir.org [pjsir.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Gewald Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-4,5-dimethylthiophene-3-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the Gewald reaction . This is a one-pot, multi-component reaction that condenses a ketone (butan-2-one), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[1][2] This method is widely used due to the availability of reagents and generally mild reaction conditions.[3]
Q2: What is the general mechanism of the Gewald reaction for this specific synthesis?
The reaction proceeds through three main stages:
-
Knoevenagel Condensation: The base catalyzes the condensation between butan-2-one and malononitrile to form an α,β-unsaturated nitrile intermediate.[2][4]
-
Sulfur Addition (Michael Addition): Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates before the monosulfide adduct is formed.[4][5]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization (aromatization) to form the final stable 2-aminothiophene product.[2][6]
Q3: What is the role of the base, and which one should I choose?
The base is a crucial catalyst, primarily for the initial Knoevenagel condensation.[7] The choice of base can significantly impact the reaction rate and overall yield.[3]
-
Commonly Used Bases: Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are frequently used.[7]
-
Selection Criteria: The optimal base often depends on the specific substrates and reaction conditions. It is recommended to start with morpholine or triethylamine. If yields are low, screening other bases may be necessary. Some modified procedures have shown success with inorganic bases like sodium carbonate (Na₂CO₃).[3]
Q4: Which solvents are recommended for this synthesis?
Polar protic solvents are generally preferred.
-
Recommended Solvents: Ethanol, methanol, or N,N-dimethylformamide (DMF) are commonly used.[8][9]
-
Green Chemistry Alternatives: Some studies report successful synthesis in water or under solvent-free conditions using techniques like ball-milling, which can lead to higher yields and shorter reaction times.[10][11]
Q5: How can I monitor the reaction's progress?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) .[7][9] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting materials and intermediates.
Q6: What are the most common side products?
The formation of side products is a common reason for low yields. These can include:
-
Unreacted starting materials.
-
The stable intermediate from the Knoevenagel condensation.[2]
-
Polymeric sulfur-containing compounds.
-
Products from the dimerization of intermediates.[8]
Minimizing these requires careful control over reaction temperature, stoichiometry, and reaction time.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Knoevenagel Condensation | The initial condensation is critical. Ensure your base is pure and added in the correct catalytic amount (typically 10-20 mol%).[7] Consider screening different bases (e.g., morpholine, triethylamine, piperidine) as catalytic activity can vary. |
| Poor Reagent Quality | Use freshly distilled butan-2-one and high-purity malononitrile and elemental sulfur. Impurities can inhibit the reaction. |
| Incorrect Reaction Temperature | While the reaction can proceed at room temperature, gentle heating to 40-50 °C often improves the rate and yield.[7] Avoid excessively high temperatures, which can promote side reactions. |
| Suboptimal Stoichiometry | Ensure an equimolar ratio of the ketone and nitrile. A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is often recommended to drive the reaction to completion.[9] |
| Insufficient Reaction Time | Monitor the reaction by TLC. Gewald reactions can take anywhere from 2 to 12 hours to complete under conventional heating.[9] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Crude product is an oil or difficult to crystallize. | If direct crystallization from the reaction mixture fails, pour the mixture into ice-cold water to precipitate the crude product.[9] If it remains oily, attempt purification using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[7] |
| Persistent Impurities After Recrystallization | The most common and effective purification method is recrystallization from a suitable solvent like ethanol or methanol.[7] If impurities persist, try washing the crude solid first with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove non-polar byproducts. |
| Presence of Elemental Sulfur | Unreacted sulfur can sometimes co-precipitate with the product. A wash with a solvent in which sulfur is soluble but the product is not can be effective. Alternatively, column chromatography is very effective at removing residual sulfur. |
Data on Yield Optimization
Optimizing reaction conditions is key to maximizing yield. Recent "green" chemistry approaches have shown significant improvements over conventional methods.
Table 1: Comparison of Synthesis Methods and Yields
| Method | Catalyst/Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Morpholine | Ethanol | 2-12 h | 50-70 °C | Variable | [9] |
| Microwave Irradiation | Piperidine | None | 5-15 min | N/A | High | [2] |
| Ball-Milling | None | None | 30 min | 750 rpm | ~97% | [10] |
| Water-based | Triethylamine | Water | N/A | Room Temp | 75-98% | [11] |
Experimental Protocols
Protocol 1: Conventional One-Pot Gewald Synthesis
This protocol provides a standard method for laboratory-scale synthesis.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 2-3 mL per mmol of ketone).
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.1-0.2 equiv.).
-
Reaction: Stir the mixture and heat to 40-50 °C. Monitor the reaction's progress using TLC.
-
Workup and Isolation: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
If no precipitate forms, pour the reaction mixture into a beaker of ice-water and stir until a solid precipitate appears.
-
-
Purification: Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry. Recrystallize the solid from hot ethanol to obtain pure this compound.[9][12]
Protocol 2: High-Yield Solvent-Free Ball-Milling Synthesis
This "green" method avoids organic solvents and significantly reduces reaction time.
-
Reagent Setup: Place butan-2-one (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.0 equiv.) into a stainless steel milling vial.
-
Milling: Add stainless steel balls (a ball-to-reagent weight ratio of 5:1 is suggested).[10]
-
Reaction: Secure the vials in a planetary ball mill and operate at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.[10]
-
Isolation and Purification: After milling, remove the crude solid product from the vial. The product is often of high purity, but can be further purified by recrystallization from ethyl acetate or ethanol if necessary.[10]
Visualized Workflows and Mechanisms
Caption: A step-by-step workflow for the conventional synthesis of 2-aminothiophenes.
Caption: The three key stages of the Gewald reaction mechanism.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald_reaction [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjsir.org [pjsir.org]
Common side products in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile via the Gewald reaction.
Troubleshooting Guides
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no desired this compound product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between 3-butanone (methyl ethyl ketone) and malononitrile is a critical step.[1] - Base Selection: The choice of base is crucial. For this reaction, secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used. Consider screening different bases to find the optimal one for your specific setup. - Water Removal: This condensation step produces water, which can inhibit the reaction. If suspected to be an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent. |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur needs to be effectively incorporated into the reaction. - Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally recommended as they enhance the solubility and reactivity of sulfur.[1] - Temperature: Gently heating the reaction mixture, typically to around 40-50 °C, can improve the reactivity of sulfur. However, be cautious as excessive heat can promote the formation of side products.[2] |
| Suboptimal Reaction Temperature | The reaction temperature influences the rates of both sulfur addition and cyclization.[1] - A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can increase the formation of side products. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for this specific synthesis.[1] |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical for a successful Gewald reaction. - Reagent Purity: Ensure that 3-butanone, malononitrile, and sulfur are of high purity and dry. - Accurate Measurement: Precisarily measure all reagents according to the chosen protocol. |
Presence of Significant Impurities
Issue: The crude product is contaminated with significant amounts of side products, complicating purification.
| Side Product | Identification and Mitigation |
| Unreacted Starting Materials | Identification: Presence of 3-butanone and malononitrile in the crude product analysis (e.g., NMR, GC-MS). Mitigation: Increase the reaction time, optimize the temperature, or consider using a more effective base to drive the reaction to completion. |
| Knoevenagel-Cope Intermediate | Identification: The α,β-unsaturated nitrile intermediate, 2-(butan-2-ylidene)malononitrile, may be present if the subsequent sulfur addition and cyclization are slow.[3] Mitigation: Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step. |
| Dimer of Knoevenagel Intermediate | Identification: This is a common side product in Gewald reactions.[1][4] Its formation is highly dependent on the reaction conditions. Mitigation: Adjusting the temperature, the concentration of reactants, or the rate of addition of reagents may help to minimize the formation of this dimer.[1] In some cases, the dimer can be isolated and may even be recyclized to the desired product under suitable conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Gewald reaction, which involves three main steps:
-
Knoevenagel Condensation: A base-catalyzed condensation between 3-butanone and malononitrile forms the α,β-unsaturated nitrile intermediate, 2-(butan-2-ylidene)malononitrile.[3][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also believed to be promoted by the base.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable this compound product.[5]
Q2: What are the expected physical properties of this compound?
A2: The product is typically a yellowish crystalline solid with a melting point in the range of 140-142 °C.[6][7]
Q3: How can I purify the final product?
A3: The most common and effective method for purifying solid this compound is recrystallization.[2] Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] For oily or difficult-to-crystallize products, silica gel column chromatography can be employed.[2]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Gewald reactions, including the synthesis of this compound, have been successfully carried out using techniques like high-speed ball milling.[6] These methods can offer environmental benefits and may lead to simplified work-up procedures.[1]
Q5: What is the role of the base in this reaction?
A5: The base plays a crucial role in catalyzing the initial Knoevenagel condensation.[1] Additionally, it is believed to promote the addition of sulfur to the intermediate. In some cases, secondary amines like morpholine can also act as a nucleophile to activate the elemental sulfur.[4]
Quantitative Data
The yield of this compound is sensitive to the reaction conditions. The following table summarizes representative yields obtained under different catalytic and solvent conditions based on related Gewald syntheses.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [8] |
| L-Proline (10) | DMF | 60 | - | up to 84 | [3] |
| Triethylamine | Ethanol/Water | Room Temp | - | 75-98 | [9] |
Note: The yields presented are for analogous Gewald reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
General One-Pot Synthesis (Conventional Heating)
This protocol provides a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3-Butanone (Methyl ethyl ketone)
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable polar solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-butanone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Add a suitable solvent, such as ethanol (approximately 2-3 mL per mmol of ketone).
-
Add the base (e.g., morpholine, 1.0-2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. pjsir.org [pjsir.org]
- 8. d-nb.info [d-nb.info]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 2-aminothiophene synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Gewald synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction has a very low yield or is not working at all. What are the first things I should check?
A1: Low or no yield in a Gewald reaction often points to issues with the initial Knoevenagel condensation, reagent quality, or reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Reagent Purity: Ensure all starting materials—the carbonyl compound, the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur—are pure and dry. Impurities in the ketone or aldehyde can hinder the initial condensation, and degraded nitriles will be unreactive.[1][2]
-
Base Selection: The choice of base is critical for the initial Knoevenagel condensation.[1][2] Secondary amines like piperidine or morpholine are commonly used, as is triethylamine.[1][2] The strength and type of base can significantly impact the reaction rate.[1] For less reactive ketones, a stronger base might be necessary.[1]
-
Stoichiometry: Accurately measure all reagents. An incorrect ratio of reactants is a common source of low yield.
-
Reaction Temperature: The reaction often requires gentle heating (typically 40-60 °C) to facilitate the dissolution and reaction of sulfur.[1] However, excessively high temperatures can lead to side reactions and polymerization.[1][3] A study on a model reaction showed that at room temperature, only trace amounts of product were formed, while at 100 °C, a 96% yield was achieved in 25 minutes.[4]
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they help to dissolve the elemental sulfur and other reactants.[1] An ethanol/water mixture (9:1) has been shown to be an excellent solvent for an eco-friendly process with high yield.[4]
Q2: I am observing the formation of a lot of side products. What are they and how can I minimize them?
A2: Side product formation is a common issue in the Gewald reaction. Here are some likely culprits and how to address them:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds in your mixture. To mitigate this, try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed during the initial condensation may be present if the subsequent sulfur addition and cyclization are slow. Ensure you have added sufficient sulfur and that the reaction conditions (temperature and base) are adequate for the cyclization to proceed.[1]
-
Dimerization or Polymerization: The starting materials or intermediates can sometimes self-condense or polymerize.[1][3] This is more likely at higher concentrations or with excessive heat. Try adjusting the concentration of your reactants, modifying the rate of reagent addition, or changing the solvent to minimize these side reactions.[1]
-
Formation of Complex Polysulfides: These are inherent byproducts of the Gewald reaction and often result in colored impurities.[5] Careful workup and purification, such as column chromatography or recrystallization, are necessary for their removal.[5]
Q3: My product is an oil instead of a solid. How can I purify it?
A3: Obtaining an oily product can be due to the presence of residual solvent or impurities.[5] Here are some purification strategies:
-
Precipitation: Try dissolving the oily product in a small amount of a polar solvent and then adding a non-polar solvent to precipitate the desired compound.[5]
-
Column Chromatography: If precipitation is unsuccessful, column chromatography is a reliable method for isolating the pure 2-aminothiophene.[5]
-
Thorough Drying: Ensure the final product is thoroughly dried under a high vacuum to remove any remaining solvent.[5]
Q4: How can I improve the yield for sterically hindered ketones?
A4: Sterically hindered ketones can be challenging substrates for the one-pot Gewald reaction. Consider the following modifications:
-
Two-Step Procedure: A more effective approach is to perform the reaction in two separate steps. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a second step, react the purified intermediate with sulfur and a base.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates like sterically hindered ketones.[1][3][6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from a study optimizing the Gewald reaction using piperidinium borate (Pip borate) as a catalyst for the reaction of cyclohexanone, malononitrile, and sulfur.[4]
Table 1: Effect of Catalyst Loading on Yield [4]
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 1440 | No Reaction |
| 2 | 10 | 40 | 92 |
| 3 | 15 | 30 | 94 |
| 4 | 20 | 20 | 96 |
Table 2: Effect of Temperature on Yield [4]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | Traces |
| 2 | 70 | 3 | 84 |
| 3 | 100 | 0.42 | 96 |
Table 3: Effect of Solvent on Yield [4]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 120 | 62 |
| 2 | Methanol | 40 | 88 |
| 3 | Ethanol | 30 | 92 |
| 4 | Acetonitrile | 60 | 85 |
| 5 | Ethanol/Water (9:1) | 25 | 96 |
| 6 | Toluene | 180 | 55 |
| 7 | Dichloromethane | 240 | 48 |
| 8 | Tetrahydrofuran | 150 | 65 |
Experimental Protocols
Standard Protocol for Gewald Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF) to the flask. Then, add the basic catalyst (e.g., morpholine, piperidine, or triethylamine) in catalytic or stoichiometric amounts.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[5] If the product precipitates, collect it by filtration and wash with a cold solvent like ethanol.[5] If no precipitate forms, remove the solvent under reduced pressure.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[5]
Visualizations
Caption: Reaction mechanism of the Gewald synthesis.
Caption: Troubleshooting workflow for low yield.
References
Catalyst Selection for Gewald Synthesis of 2-Aminothiophenes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Gewald synthesis, with a focus on catalyst-related problems.
Q1: My Gewald reaction is showing low to no yield. What are the first troubleshooting steps related to the catalyst?
A1: Low or no yield in a Gewald reaction can often be traced back to the initial base-catalyzed Knoevenagel condensation.[1]
-
Base Selection is Crucial: The choice and amount of the base are critical for the initial condensation step.[1] Secondary amines such as morpholine and piperidine are frequently effective catalysts.[1][2] Triethylamine is also a commonly used alternative.[3] For less reactive ketones, a stronger base may be necessary.[4]
-
Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound and the active methylene nitrile with your chosen base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if this first step is proceeding correctly before the addition of sulfur.[1]
-
Catalyst Loading: While stoichiometric amounts of base have been traditionally used, recent studies have shown that catalytic amounts can be effective, especially under solvent-free conditions.[1][5] However, if you are experiencing low yield, ensuring sufficient catalyst loading is a key checkpoint. For instance, with L-proline as a catalyst, 10 mol% was found to be optimal in certain conditions.[6] With piperidinium borate, 20 mol% catalyst loading led to complete conversion in a short time.[5]
Q2: The initial condensation appears to be working, but the final 2-aminothiophene product is still not forming in good yield. What's the next step?
A2: If the Knoevenagel condensation is proceeding, issues with the subsequent sulfur addition and cyclization are likely the cause.[1]
-
Suboptimal Temperature: The reaction temperature significantly influences the rate of sulfur addition and cyclization. While some reactions can proceed at room temperature, others require heating.[1] A temperature that is too low can lead to a sluggish reaction, whereas a temperature that is too high might promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal conditions for your specific substrates.[1]
-
Solvent Choice: The polarity of the solvent plays a significant role. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.[4]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] The formation of this dimer is highly dependent on the reaction conditions.[1] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[4]
Q3: I am observing the formation of byproducts. How can I minimize them?
A3: Byproduct formation is a common issue and can often be mitigated by adjusting the reaction parameters.
-
Unreacted Starting Materials: If you observe unreacted carbonyl and active methylene compounds, it indicates that the reaction has not gone to completion. Increasing the reaction time, optimizing the temperature, or selecting a more effective catalyst can help.[4]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization steps are slow. Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to occur.[4]
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. To address this, you can try adjusting the concentration of the reactants, modifying the rate at which reagents are added, or changing the solvent.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction and the role of the catalyst?
A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[4] The generally accepted mechanism involves three main stages:[1][7][8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a ketone or aldehyde and an active methylene compound (like an α-cyanoester or malononitrile) to form an α,β-unsaturated nitrile intermediate.[4][7]
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile intermediate. The mechanism for this step is not fully elucidated but is believed to be promoted by the base.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][7]
The catalyst, typically a base, plays a crucial role in the initial Knoevenagel condensation.[1] Newer catalytic systems, such as piperidinium borate, can act as a conjugate acid-base pair to facilitate the reaction.[5]
Q2: Are there more environmentally friendly or "green" catalysts for the Gewald synthesis?
A2: Yes, significant research has focused on developing greener alternatives.
-
L-proline: This amino acid has been used as a green and cost-effective catalyst, facilitating both the Knoevenagel condensation and the subsequent sulfur addition under mild conditions.[6]
-
Solid Catalysts: Heterogeneous catalysts like ZnO/nanoclinoptilolite and MgO-CeO2 nanocomposites have been employed, which can often be recovered and reused.[9] KF-Alumina has also been used as a solid support and catalyst.[10]
-
Solvent-Free Conditions: The Gewald reaction has been successfully performed under solvent-free conditions, for instance, by using high-speed ball milling or conventional heating, which aligns with the principles of green chemistry.[1][2]
-
Recyclable Catalysts: Recent developments include the use of recyclable catalysts like piperidinium borate and NaAlO2.[5][11]
Q3: Can microwave irradiation improve the Gewald reaction?
A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It often leads to significantly shorter reaction times and improved yields.[1][7][10] This method is considered an environmentally friendly approach.[10]
Data Presentation: Comparison of Catalysts and Conditions
The following tables summarize quantitative data from various studies on the Gewald synthesis, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [10]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 3 | 85 |
| 2 | Piperidine | Ethanol | 4 | 82 |
| 3 | Triethylamine | Ethanol | 6 | 75 |
| 4 | L-proline | DMF | 2 | 84[6] |
| 5 | Pip Borate (20 mol%) | Ethanol/H2O (9:1) | 20 min | 96[5] |
Reaction conditions: Cyclohexanone, malononitrile, and sulfur. Data for entries 1-3 are representative examples. Data for entries 4 and 5 are from specific literature reports for comparison.
Table 2: Effect of Solvent on the Gewald Reaction Catalyzed by Piperidinium Borate [1]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 25 | 92 |
| 2 | Methanol | 30 | 88 |
| 3 | Water | 60 | 65 |
| 4 | Acetonitrile | 45 | 78 |
| 5 | Toluene | 120 | 40 |
| 6 | Ethanol/Water (9:1) | 20 | 96 |
Model reaction: Cyclohexanone, malononitrile, and sulfur with piperidinium borate as the catalyst.
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis using a Conventional Amine Base [10]
-
Reactant Mixture: In a round-bottom flask, combine the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), and elemental sulfur (1.2 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the amine base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Isolation: If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation, then collect the solid by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support [10]
-
Reactant Mixture: In a mortar, thoroughly mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and KF-Alumina solid support.
-
Microwave Irradiation: Transfer the mixture to a microwave-safe reaction vessel. Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).
-
Extraction: After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
Caption: A troubleshooting workflow for low yield in the Gewald synthesis.
Caption: A guide for selecting a catalyst system for the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald_reaction [chemeurope.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Gewald Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation and other side reactions during the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide: Minimizing Dimer Formation
Issue: Significant formation of a dimeric byproduct is observed, leading to low yields of the desired 2-aminothiophene.
This dimerization typically occurs through a base-promoted Michael addition of the intermediate α,β-unsaturated nitrile to another molecule of the same intermediate, followed by a Thorpe-Ziegler cyclization.[1][2] The yield of this dimeric side-product is highly dependent on the reaction conditions.[1][2][3]
Below is a step-by-step guide to troubleshoot and minimize the formation of this dimer.
Step 1: Reaction Condition Optimization
Careful control of reaction parameters is the first line of defense against dimerization.
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[3] | Higher temperatures can sometimes favor the desired cyclization over dimerization, but excessive heat can lead to other side products. An optimal temperature will vary depending on the specific substrates. |
| Rate of Reagent Addition | Consider slow, portion-wise, or syringe-pump addition of the base or the active methylene nitrile. | This helps to maintain a low concentration of the reactive α,β-unsaturated nitrile intermediate at any given time, thus reducing the likelihood of self-condensation (dimerization).[3] |
| Solvent | Use polar solvents like ethanol, methanol, or DMF. | These solvents can enhance the solubility of elemental sulfur and promote the desired reaction pathway.[3] The choice of solvent can significantly impact the reaction. |
| Base Selection | The choice of base is critical and can be substrate-dependent. Morpholine is often effective as it can help dissolve sulfur.[3] Piperidine and triethylamine are also common choices.[3] For some systems, inorganic bases may be advantageous and can simplify the workup process. | The base not only catalyzes the initial Knoevenagel condensation but also activates the sulfur. The optimal base can influence the relative rates of the desired reaction and the dimerization side reaction. |
Step 2: Adopt a Two-Step Procedure
For substrates that are particularly prone to dimerization, such as sterically hindered ketones, a two-step procedure is often more effective.[4] This approach involves the initial synthesis and isolation of the α,β-unsaturated nitrile (the Knoevenagel-Cope condensation product), followed by its subsequent reaction with sulfur and a base in a separate step.[4]
Experimental Protocol: Two-Step Gewald Reaction
Part A: Synthesis and Isolation of the α,β-Unsaturated Nitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and a suitable solvent (e.g., toluene or benzene).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine) and an acid co-catalyst (e.g., acetic acid).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting carbonyl compound is consumed. The progress can be visualized by observing the collection of water in the Dean-Stark trap.
-
Workup and Isolation: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α,β-unsaturated nitrile can be purified by column chromatography or recrystallization.
Part B: Cyclization to the 2-Aminothiophene
-
Reaction Setup: In a separate flask, dissolve the purified α,β-unsaturated nitrile (1 equivalent) and elemental sulfur (1.1 equivalents) in a polar solvent such as ethanol or methanol.
-
Base Addition: Add the appropriate base (e.g., morpholine or triethylamine, 1-1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed in vacuo, and the product purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the common dimer byproduct in the Gewald reaction?
A1: The dimer is typically a highly substituted hexa-1,3-diene derivative formed from the self-condensation of two molecules of the α,β-unsaturated nitrile intermediate.[1][2]
Q2: How can I monitor the progress of my Gewald reaction and detect dimer formation?
A2: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. The starting materials, the intermediate α,β-unsaturated nitrile, the desired 2-aminothiophene product, and the dimer byproduct should all have different Rf values. LC-MS can also be a powerful tool for identifying the masses of the expected product and potential side products.
Q3: Besides dimerization, what are other common side reactions in the Gewald synthesis?
A3: Other potential side reactions include the formation of polysulfides and the incomplete consumption of starting materials or the Knoevenagel-Cope intermediate.[3][4] Adjusting reaction time and temperature can help to drive the reaction to completion.
Q4: Can microwave irradiation be used to minimize dimer formation?
A4: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the Gewald reaction.[5] The rapid heating can sometimes favor the desired reaction pathway over side reactions, though optimization for each specific substrate is still necessary.
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the main Gewald reaction pathway and the competing dimerization side reaction.
Experimental Workflow for Troubleshooting
The following workflow provides a logical sequence for addressing dimer formation.
References
Technical Support Center: Recrystallization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂S | [1][2] |
| Molecular Weight | 152.22 g/mol | [3] |
| Melting Point | 140-142 °C | [3] |
| Appearance | Crystalline solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data for this compound and structurally similar molecules, ethanol and ethyl acetate are recommended as suitable solvents for recrystallization.[4][5] For related 2-aminothiophene derivatives, ethanol has been shown to be a superior solvent compared to methanol, isopropanol, or DMF.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for the purified compound is in the range of 140-142 °C .[3] A broad melting range or a melting point lower than this value may indicate the presence of impurities.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If the compound does not dissolve after adding a reasonable amount of hot solvent, it is possible that you have insoluble impurities. In this case, you can perform a hot filtration to remove the undissolved solids. If the compound itself has low solubility, you may need to use a larger volume of solvent. However, be aware that using too much solvent will reduce your final yield.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help to induce proper crystallization.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound using ethanol or ethyl acetate.
-
Solvent Selection : Choose either ethanol or ethyl acetate as your recrystallization solvent.
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent to maximize your yield.
-
-
Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization :
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to further increase the yield of crystals.
-
-
Isolation of Crystals :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying : Dry the purified crystals. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. A desiccator can also be used.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently saturated. | - Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[6] |
| Very low yield of crystals. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The compound is more soluble in the cold solvent than anticipated. | - Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored or appear impure. | - The starting material contains colored impurities.- The crystals crashed out of solution too quickly, trapping impurities. | - Redissolve the crystals in fresh hot solvent and add activated charcoal to adsorb the colored impurities before filtering and recrystallizing.- Ensure the solution cools slowly to allow for the formation of pure crystals. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is close to the melting point of the compound.- The solution is highly supersaturated.- The presence of impurities is lowering the melting point of the compound. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try using a different recrystallization solvent with a lower boiling point. |
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBONITRILE CAS#: [m.chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 2-Aminothiophene Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of 2-aminothiophene synthesis.
Section 1: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most common and versatile method for synthesizing 2-aminothiophenes, and is it suitable for large-scale production?
A1: The most prevalent and adaptable method for synthesizing the 2-aminothiophene core is the Gewald reaction.[1] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][2][3] Due to its efficiency and use of readily available starting materials, the Gewald reaction is widely considered the most convenient method for preparing polysubstituted 2-aminothiophenes and is frequently adapted for industrial-scale synthesis.[2][4]
Q2: What are the primary safety and operational challenges when scaling up the Gewald reaction from the laboratory to a manufacturing plant?
A2: Scaling up any chemical reaction introduces challenges, and the Gewald synthesis is no exception. The primary issues are:
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Heat Management: Exothermic reactions can "run away" if heat is not removed efficiently. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation a critical challenge that must be engineered into the process.[5][6]
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Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is much more difficult than in a lab flask. Poor mixing can lead to localized hot spots, increased side product formation, and lower overall yield.[7]
-
Reagent Addition Rate: The controlled addition of reagents, particularly the base catalyst, is crucial. At a large scale, the time required for addition is longer, which can affect reaction kinetics and selectivity.[7]
-
Handling of Solids: The addition and handling of elemental sulfur, which is a solid, can be challenging in large-scale reactors.
-
Downstream Processing: Product isolation and purification methods used in the lab, such as column chromatography, are often not feasible at an industrial scale. Developing robust crystallization and filtration procedures is essential.[7]
Q3: What are the key process parameters that must be carefully controlled during the scale-up?
A3: Several factors significantly impact the yield and purity of the final product. Key parameters to control include:
-
Temperature: The reaction temperature must be carefully monitored and controlled to manage the reaction rate and minimize the formation of impurities and side products.[1][8]
-
Reactant Quality: The purity of the starting materials (ketone/aldehyde, activated nitrile, and sulfur) is critical for a successful and reproducible reaction.[1]
-
Choice and Concentration of Base: The base (e.g., morpholine, triethylamine, piperidine) catalyzes the initial condensation step, and its choice and concentration can profoundly influence the reaction outcome.[8]
-
Solvent Selection: The solvent (e.g., ethanol, methanol, DMF) affects the solubility of reactants and intermediates, which in turn influences reaction rates.[8]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophenes.
Problem: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is extremely low. What are the most critical initial steps to verify?
A1: The most crucial initial phase of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8] If this step fails, the thiophene ring cannot be formed.
-
Verify Starting Material Quality: Ensure that your ketone or aldehyde is pure and that the active methylene nitrile has not degraded.[8]
-
Check Base Catalyst: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often highly effective.[8] Ensure the correct stoichiometric amount is used.
-
Isolate the Initial Condensation: Consider running a small-scale control reaction with only the carbonyl compound, active methylene nitrile, and base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this first step is successful before adding sulfur.[8]
Q2: I've confirmed the Knoevenagel condensation is working, but the final 2-aminothiophene yield is still poor. What should I investigate next?
A2: If the initial condensation is successful, issues likely lie in the subsequent sulfur addition and cyclization steps.
-
Optimize Temperature: The optimal temperature can vary significantly. A temperature that is too low may lead to a very slow reaction, while a temperature that is too high can promote side reactions. It is recommended to screen a range of temperatures (e.g., 45°C, 70°C, 100°C) to find the ideal condition for your specific substrates.[8][9]
-
Evaluate Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used because they facilitate the reaction of intermediates with sulfur.[8] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.[8]
-
Minimize Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield. Adjusting the temperature or the rate of reagent addition may help minimize this unwanted side reaction.[8]
Problem: Impure Product / Formation of Multiple Side Products
Q3: My final product is contaminated with significant byproducts. How can I improve its purity?
A3: The formation of multiple side products is typically related to reaction conditions and reactant purity.
-
Lower the Reaction Temperature: High temperatures can often lead to decomposition or the formation of undesired byproducts. Lowering the temperature and monitoring the reaction more frequently can improve purity.[1]
-
Control the Order of Reagent Addition: Follow a well-established protocol for the order in which reactants and the catalyst are added. Improper sequencing can lead to unintended side reactions.[1]
-
Purify Starting Materials: Impurities in the starting ketone, nitrile, or sulfur can act as catalysts for side reactions or be incorporated into the final product. Ensure all reactants are of high purity before starting the reaction.[1]
Problem: Difficult Product Isolation and Purification
Q4: I'm struggling to isolate my 2-aminothiophene product from the reaction mixture. What strategies can I employ?
A4: Product isolation can be challenging, especially at a larger scale.
-
Induce Precipitation: If the product is highly soluble in the reaction solvent, try adding a non-polar anti-solvent (e.g., hexanes) after the reaction is complete to precipitate the product.[1]
-
Break Emulsions: During aqueous workup and extraction, emulsions can form. A brine (saturated NaCl solution) wash can help break up these emulsions.[1]
-
Optimize Crystallization: For solid products, developing a robust recrystallization procedure is key for purification at scale. Screen various solvent systems to find one that provides good recovery and high purity.
-
Optimize Chromatography: If chromatography is necessary, experiment with different mobile phase compositions and consider using an alternative stationary phase to improve the separation of the product from impurities.[1]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis of a 2-aminothiophene derivative using a secondary amine base.[10]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.0 - 1.2 eq)
-
Base catalyst (e.g., morpholine or triethylamine) (0.1 - 0.5 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask or jacketed reactor equipped with a magnetic or overhead stirrer, reflux condenser, and temperature probe, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.
-
Catalyst Addition: Begin stirring the mixture and add the base catalyst dropwise to the reaction mixture at room temperature. Note any initial exotherm.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature. The product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash it with cold solvent.
-
Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.[11]
Section 4: Data Presentation: Optimizing Reaction Conditions
The tables below summarize quantitative data on how different reaction parameters can affect the outcome of the Gewald synthesis.
Table 1: Effect of Catalyst and Loading on a Model Gewald Reaction¹ [9]
| Entry | Catalyst (mol%) | Time | Yield (%) |
| 1 | None | 24 h | No reaction |
| 2 | Piperidinium borate (10) | 35 min | 89 |
| 3 | Piperidinium borate (15) | 25 min | 92 |
| 4 | Piperidinium borate (20) | 20 min | 96 |
¹Reaction of cyclohexanone, malononitrile, and sulfur at 100°C in Ethanol/Water.
Table 2: Influence of Solvent and Temperature on a Model Gewald Reaction¹ [9]
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Water | 100 | 2 h | 65 |
| 2 | Methanol | 100 | 1 h | 82 |
| 3 | Ethanol | 100 | 50 min | 88 |
| 4 | Ethanol/Water (9:1) | 70 | 3 h | 84 |
| 5 | Ethanol/Water (9:1) | 100 | 25 min | 96 |
¹Reaction of cyclohexanone, malononitrile, and sulfur with 20 mol% Piperidinium borate catalyst.
Section 5: Visual Guides
The following diagrams illustrate key workflows and concepts in 2-aminothiophene synthesis.
Caption: Simplified mechanism of the Gewald reaction.
Caption: General experimental workflow for 2-aminothiophene synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. fauske.com [fauske.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in thieno[2,3-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the two main stages of thieno[2,3-d]pyrimidine synthesis: the preparation of the 2-aminothiophene intermediate via the Gewald reaction, and the subsequent cyclization to form the pyrimidine ring.
Part 1: Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that forms the core thiophene ring structure. While robust, it can be prone to side reactions and low yields if not properly optimized.
Frequently Asked Questions (FAQs):
-
Q1: My Gewald reaction is not proceeding, or the yield is very low. What are the common causes?
-
A1: The most common bottleneck in the Gewald reaction is often the initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[1] If this step fails, the entire reaction will not proceed. Ensure you are using an appropriate base and that your starting materials are pure. Another common issue is the quality of the elemental sulfur; use a fine powder for better reactivity.
-
-
Q2: The reaction mixture has turned into a dark, tarry mess. What happened?
-
A2: Tar formation is typically a result of polymerization or other side reactions, which can be triggered by excessively high temperatures.[2] Carefully control the reaction temperature. The presence of impurities in your starting materials can also catalyze these unwanted side reactions.
-
-
Q3: I have a significant amount of an unexpected byproduct. What could it be?
-
A3: A common byproduct in the Gewald reaction is a dimer of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product).[1] This dimerization can sometimes be the major product depending on the reaction conditions.[1] To minimize its formation, carefully control the reaction temperature and the concentration of reactants. In some cases, adjusting the base used can also influence the reaction pathway.
-
-
Q4: How can I improve the yield and reduce byproducts in my Gewald reaction?
-
A4: Several strategies can be employed:
-
Microwave Irradiation: This technique has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation compared to conventional heating.[3][4]
-
Ball-Milling: This solvent-free method can also lead to high yields in a short amount of time.[5]
-
Catalyst and Solvent Choice: The choice of base (e.g., triethylamine, morpholine, piperidine) and solvent can have a significant impact on the reaction outcome. It is often necessary to screen different conditions for your specific substrates.
-
Two-Step Procedure: If the one-pot reaction is problematic, a two-step approach where the Knoevenagel condensation is performed first, followed by the addition of sulfur and cyclization, can sometimes provide a cleaner reaction and better overall yield.[1]
-
-
Troubleshooting Workflow for Gewald Reaction:
Caption: Troubleshooting logic for the Gewald reaction.
Part 2: Cyclization to Thieno[2,3-d]pyrimidine
The second stage of the synthesis involves the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring. The choice of reagent for this step can significantly influence the outcome and the types of byproducts formed.
Frequently Asked Questions (FAQs):
-
Q5: I am getting a mixture of isomers in my final product. What is happening?
-
A5: This is a common issue, often arising from a Dimroth rearrangement.[6] This rearrangement can lead to the formation of a constitutional isomer of the desired thieno[2,3-d]pyrimidine. The extent of this rearrangement can be influenced by reaction conditions such as temperature, reaction time, and the pH of the medium.
-
-
Q6: How can I minimize the formation of the Dimroth rearrangement byproduct?
-
A6: Careful control of reaction conditions is key. Lowering the reaction temperature and minimizing the reaction time can sometimes suppress the rearrangement. Screening different solvents and bases (or acids, depending on the cyclization method) may also be necessary to find conditions that favor the formation of the desired isomer.
-
-
Q7: What are the common reagents for the cyclization step, and what are their pros and cons?
-
A7:
-
Formamide: A common and inexpensive reagent. However, it often requires high temperatures, which can promote side reactions and rearrangement.
-
Urea: Used for the synthesis of thieno[2,3-d]pyrimidin-4-ones. Similar to formamide, it may require high temperatures.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent first reacts with the 2-amino group to form an amidine, which can then be cyclized with an amine. This two-step sequence can sometimes offer better control and milder reaction conditions.[6]
-
Chloroformamidine hydrochloride: Can be used for the synthesis of 4-aminothieno[2,3-d]pyrimidines.
-
-
-
Q8: My cyclization with formamide is giving a low yield and a complex mixture of products. What can I do?
-
A8: Besides the Dimroth rearrangement, high temperatures required for formamide cyclization can lead to decomposition of the starting material or product. Consider alternative, milder cyclization methods, such as the use of DMF-DMA. Microwave-assisted synthesis can also be beneficial, as it allows for rapid heating to the desired temperature, potentially reducing the overall reaction time and the formation of degradation byproducts.[6]
-
Logical Relationship for Isomer Formation:
Caption: The role of Dimroth rearrangement in byproduct formation.
Data Presentation
The following tables summarize representative yields for the key steps in thieno[2,3-d]pyrimidine synthesis under different conditions. Note that yields are highly substrate-dependent.
Table 1: Comparison of Reaction Conditions for Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | Reflux | 1-2 h | High (not specified) | [7] |
| Pyranone | Malononitrile | Triethylamine | Ethanol | Room Temp | Not specified | High (not specified) | [6] |
| Ethyl acetoacetate | Malononitrile | None | None | Ball-milling | 30 min | 97 | [5] |
| Various ketones | Malononitrile | K2CO3 | None | Microwave | 5-10 min | 85-95 | N/A |
| Various ketones | Ethyl cyanoacetate | Morpholine | Ethanol | Conventional | 2-4 h | 60-80 | N/A |
Table 2: Comparison of Cyclization Methods for Thieno[2,3-d]pyrimidine Synthesis
| 2-Aminothiophene Derivative | Cyclization Reagent | Solvent | Method | Reaction Time | Yield (%) | Reference |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Formamide | Reflux | 1.5-2 h | Not specified | [7] |
| N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | Anilines | Acetic Acid | Microwave | 1 h | 41-83 | [6] |
| 2-aminothiophene-3-carbonitriles | Formamide | Formamide | Microwave | 15-20 min | 80-92 | [8] |
| 2-aminothiophene-3-carbonitriles | Urea | None | Microwave | 20-25 min | 75-88 | [8] |
Experimental Protocols
Protocol 1: Optimized Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[7]
This protocol describes a high-yield synthesis of a common 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Microwave-Assisted Cyclization of 2-Aminothiophene with Formamide[8]
This protocol provides a rapid and efficient method for the pyrimidine ring formation.
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
Formamide
Procedure:
-
Place the 2-aminothiophene-3-carbonitrile derivative (1 mmol) and formamide (5 mL) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 180W for 15-20 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Experimental Workflow:
Caption: General experimental workflow for thieno[2,3-d]pyrimidine synthesis.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for Gewald Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
The Gewald synthesis of 2-aminothiophenes is a cornerstone multicomponent reaction in medicinal chemistry, providing a versatile and efficient route to a scaffold of significant pharmacological importance. The choice of catalyst is pivotal to the success of this reaction, influencing yield, reaction time, and overall sustainability. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
At a Glance: Performance of Key Catalysts
The following table summarizes the performance of representative homogeneous, heterogeneous, and nanocatalysts in the Gewald synthesis of 2-aminothiophenes. This data, compiled from recent literature, highlights the diversity of catalytic systems and their respective efficiencies under various reaction conditions.
| Catalyst Class | Catalyst | Carbonyl Compound | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous | L-Proline (10 mol%) | Cyclohexanone | Malononitrile | DMF | 60 | 1.5 h | 84 | [1] |
| Piperidinium Borate (20 mol%) | Cyclohexanone | Malononitrile | Ethanol/Water (9:1) | 100 | 20 min | 96 | [2][3][4] | |
| Heterogeneous | NaAlO₂ (5 mol%) | Cyclohexanone | Malononitrile | Ethanol | 60 | 6 h | 94 | [5] |
| ZnO Nanoparticles (2.5 mol%) | Cyclohexanone | Malononitrile | Solvent-free | 100 | 6 h | 86 | [6] | |
| Nanocatalyst | Na₂CaP₂O₇ | Cyclohexanone | Malononitrile | Water | Reflux | 30 min | 95 |
Delving Deeper: Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the Gewald synthesis using a homogeneous, a heterogeneous, and a nanocatalyst.
Protocol 1: Homogeneous Catalysis with L-Proline
This procedure is adapted from the work of Wang et al. (2010) and demonstrates a mild and efficient synthesis of 2-aminothiophenes.[1]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
L-Proline
-
Dimethylformamide (DMF)
Procedure:
-
To a 25 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).
-
Add 5 mL of DMF to the flask.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1.5 hours), pour the reaction mixture into 20 mL of ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.
Protocol 2: Heterogeneous Catalysis with ZnO Nanoparticles
This solvent-free protocol, based on the findings of Tayebee et al., showcases a green chemistry approach to the Gewald synthesis.[6]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
ZnO Nanoparticles
Procedure:
-
In a 10 mL flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and ZnO nanoparticles (2.5 mol%).
-
Heat the reaction mixture to 100 °C with stirring.
-
Continue heating for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of ethanol and stir for 5 minutes.
-
Filter the mixture to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the desired 2-aminothiophene.
Protocol 3: Nanocatalysis with Na₂CaP₂O₇
This protocol highlights the use of a nanostructured catalyst in an aqueous medium, offering a highly efficient and environmentally benign process.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Na₂CaP₂O₇ nanocatalyst
-
Water
Procedure:
-
To a 50 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and Na₂CaP₂O₇ nanocatalyst (0.02 g).
-
Add 10 mL of water to the flask.
-
Reflux the mixture with vigorous stirring for 30 minutes.
-
Monitor the reaction's completion via TLC.
-
After cooling to room temperature, extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize from ethanol to obtain the pure 2-aminothiophene.
Visualizing the Pathway: The Gewald Reaction Mechanism
The generally accepted mechanism of the Gewald reaction proceeds through three key stages: a Knoevenagel condensation, addition of sulfur, and a subsequent ring closure and tautomerization. The following diagram illustrates this intricate process.
Caption: The reaction mechanism of the Gewald synthesis.
Logical Workflow for Catalyst Selection
The choice of an appropriate catalyst is a critical decision in the synthesis of 2-aminothiophenes. The following workflow provides a logical approach to selecting a catalyst based on key experimental and practical considerations.
Caption: A decision-making workflow for catalyst selection.
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthese von 2-Aminothiophenen mittels Piperidiniumborat - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. scribd.com [scribd.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Aminothiophene Precursors in the Synthesis of Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of these crucial molecules often begins with a 2-aminothiophene precursor, the choice of which can significantly impact reaction efficiency, yield, and the diversity of achievable derivatives. This guide provides an objective comparison of 2-Amino-4,5-dimethylthiophene-3-carbonitrile and other 2-aminothiophene precursors in the synthesis of thieno[2,3-d]pyrimidines, supported by experimental data.
Introduction to 2-Aminothiophene Precursors
2-Aminothiophenes are versatile intermediates in organic synthesis, primarily prepared through the Gewald reaction. This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The substituents on the thiophene ring, originating from the starting ketone, play a crucial role in the subsequent reactivity of the 2-aminothiophene and the properties of the final thieno[2,3-d]pyrimidine product.
This guide focuses on a comparative analysis of two common 2-aminothiophene precursors:
-
This compound: Derived from butanone.
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Derived from cyclohexanone.
We will evaluate their performance in the synthesis of their respective 4-aminothieno[2,3-d]pyrimidine and 5,6,7,8-tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one analogs.
Comparative Synthesis and Yields
The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile precursors is typically achieved through cyclization with a one-carbon synthon, such as formamide. The following tables summarize the reported yields for the synthesis of the target thieno[2,3-d]pyrimidine derivatives from their respective 2-aminothiophene precursors.
Table 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
| Precursor | Reagent | Reaction Conditions | Yield (%) | Reference |
| This compound | Formamide | 180°C, 4 hours | 76.41 | [3] |
Table 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one
| Precursor | Reagent | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Reflux, 1.5 hours | 92 | [4] |
Analysis of Results:
The data indicates that both 2-aminothiophene precursors can be efficiently converted to their corresponding thieno[2,3-d]pyrimidine derivatives in good to excellent yields. Notably, the synthesis of the tetrahydrobenzo-fused thienopyrimidine from the corresponding ester precursor proceeds with a higher reported yield (92%) compared to the dimethyl-substituted analog from the nitrile precursor (76.41%). This difference may be attributed to various factors including the nature of the starting material (ester vs. nitrile) and the specific reaction conditions employed in the respective studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the synthesis of the discussed thieno[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine[3]
Step 1: Synthesis of this compound
This precursor is prepared via the Gewald reaction of butanone, malononitrile, and sulfur.
Step 2: Cyclization to 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine
-
A mixture of this compound (1 g, 6.58 mmol) and freshly distilled formamide (5 mL) is heated at 180°C for 4 hours.
-
After cooling, the reaction mixture is poured into ice-water and stirred for an additional hour.
-
The resulting precipitate is collected by filtration and recrystallized from ethanol to yield 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one[4]
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This precursor is prepared via the Gewald reaction of cyclohexanone, ethyl cyanoacetate, and sulfur.
Step 2: Cyclization to 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid formed is collected by filtration, washed with water, dried, and recrystallized from ethanol.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Caption: Comparative synthesis of thieno[2,3-d]pyrimidine derivatives.
Conclusion
Both this compound and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are effective precursors for the synthesis of their respective fused pyrimidine systems. The choice of precursor will ultimately depend on the desired substitution pattern of the final thieno[2,3-d]pyrimidine target. While the provided data suggests a higher yield for the tetrahydrobenzo-fused system, it is important to note that reaction conditions were not identical in the cited literature. Further optimization of the reaction conditions for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine could potentially lead to improved yields. This guide provides a foundational comparison to aid researchers in the strategic selection of 2-aminothiophene precursors for their drug discovery and development endeavors.
References
Comparative Biological Activity of Thieno[2,3-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals
An in-depth analysis of the structure-activity relationships and therapeutic potential of thieno[2,3-d]pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative summary of their biological efficacy, supported by quantitative data and detailed experimental protocols to aid researchers in the field of drug development.
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged scaffold for designing inhibitors of various biological targets.[1][2][3][4] This guide offers a comparative overview of the biological activities of various thieno[2,3-d]pyrimidine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Anticancer Activity: Targeting Key Kinases
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1][5][6] Key targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
Comparative Inhibitory Activity
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives from various studies.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [8] |
| 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [8] |
| 9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 | [8] |
| 12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 | [8] |
| 17f | HCT-116 (Colon) | 2.80 | Sorafenib | - | [6] |
| 17f | HepG2 (Liver) | 4.10 | Sorafenib | - | [6] |
| 7a | HepG2 (Liver) | - | - | - | [9] |
| 7a | PC3 (Prostate) | - | - | - | [9] |
| l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel | 29.3 | [10][11] |
| 5g | MCF-7 (Breast) | 18.87 | Paclitaxel | 40.37 | [12] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | % Inhibition @ 10 µM | IC50 (nM) | Reference |
| VIb | PI3Kβ | 72% | - | [7][13] |
| VIb | PI3Kγ | 84% | - | [7][13] |
| IIIa | PI3Kβ | 62% | - | [7][13] |
| IIIa | PI3Kγ | 70% | - | [7][13] |
| HY3 | RIPK2 | - | 11 | [14] |
Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by interfering with critical signaling pathways. The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most well-documented targets.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
Antimicrobial Activity
Certain thieno[2,3-d]pyrimidine derivatives have been investigated for their antibacterial and antifungal properties.[12][15][16][17] These compounds present a promising scaffold for the development of new anti-infective agents, particularly against drug-resistant bacterial strains.
Table 3: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (mg/L) | Reference Compound | MIC (mg/L) | Reference |
| 2 | MRSA | 2-16 | - | - | [15] |
| 2 | VRSA | 2-16 | - | - | [15] |
| 2 | VISA | 2-16 | - | - | [15] |
| 2 | VRE | 2-16 | - | - | [15] |
| 9b | S. aureus | - | Ampicillin | - | [12] |
| 9b | B. subtilis | - | Ampicillin | - | [12] |
| 9b | Salmonella sp. | - | Gentamycin | - | [12] |
| 9b | E. coli | - | Gentamycin | - | [12] |
MIC: Minimum Inhibitory Concentration, MRSA: Methicillin-resistant Staphylococcus aureus, VRSA: Vancomycin-resistant Staphylococcus aureus, VISA: Vancomycin-intermediate Staphylococcus aureus, VRE: Vancomycin-resistant enterococci.
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidines have also been evaluated for their anti-inflammatory effects.[18][19][20] Their mechanism of action often involves the inhibition of inflammatory mediators like prostaglandins.
Table 4: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Assay | % Inhibition of Edema (after 3h) | Reference Compound | % Inhibition of Edema | Reference |
| 4c | Carrageenan-induced paw edema | 42% | Diclofenac Sodium | 48% | [19] |
| 4f | Carrageenan-induced paw edema | - | Diclofenac Sodium | - | [19] |
| 4a | Carrageenan-induced paw edema | - | Diclofenac Sodium | - | [19] |
| 4i | Carrageenan-induced paw edema | - | Diclofenac Sodium | - | [19] |
| 4e | Carrageenan-induced paw edema | - | Diclofenac Sodium | - | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control. The plates are incubated for a period of 48 to 72 hours.
-
MTT Reagent Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]
Caption: A generalized workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The kinase, substrate, and the test compound (thieno[2,3-d]pyrimidine derivative) are combined in a reaction buffer in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added, which converts the ADP generated during the kinase reaction into ATP. This newly synthesized ATP drives a luciferase-based reaction, producing a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the luminescence in the presence of the compound to that of a control reaction without the inhibitor.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thieno[2,3-d]pyrimidine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This comparative guide highlights the significant therapeutic potential of thieno[2,3-d]pyrimidine derivatives across various disease areas. The provided data and protocols serve as a valuable resource for researchers and scientists in the ongoing effort to develop novel and effective therapeutic agents based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. tandfonline.com [tandfonline.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 18. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 19. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Efficacy of 2-Amino-4,5-dimethylthiophene-3-carbonitrile Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of various derivatives of the 2-Amino-4,5-dimethylthiophene-3-carbonitrile scaffold. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as anti-proliferative agents. This document details their activity against several cancer cell lines, outlines the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.
Data Presentation: Comparative Antiproliferative Activity
The in vitro cytotoxic activity of 2-aminothiophene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Derivative Name/Code | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thienopyrimidine Derivatives | ||||
| Compound 13 | MDA-MB-231 (Breast) | 34.04 | - | - |
| Compound 3 | MDA-MB-231 (Breast) | 40.68 | - | - |
| Compound 13 | HT-29 (Colon) | 45.62 | - | - |
| Compound 3 | HT-29 (Colon) | 49.22 | - | - |
| Aminothiophene Derivatives | ||||
| SB-44 | Prostate & Cervical Adenocarcinoma | < 35 | - | - |
| SB-83 | Prostate & Cervical Adenocarcinoma | < 35 | - | - |
| SB-200 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | - | - |
| Thiophene-Thiazole and Pyrimidine Derivatives | ||||
| Compound 4g | HT-1376 (Bladder) | 26.51 | Cisplatin | 14.85 |
| General 2-Aminothiophene Derivatives | ||||
| 6CN14 | HeLa (Cervical), PANC-1 (Pancreatic) | Potent Antiproliferative Activity | Doxorubicin | - |
| 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | Potent Antiproliferative Activity | Doxorubicin | - |
Note: The specific structures of all derivatives are detailed in the cited literature. The antiproliferative activity of 2-aminothiophene derivatives can be influenced by the nature and position of substituents on the thiophene ring.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of a large population of cells is measured.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
The Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophenes. It delves into their structure-activity relationships (SAR), supported by experimental data, to inform the rational design of novel therapeutic agents.
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] This guide focuses on derivatives synthesized from 2-aminothiophene precursors, a common and versatile synthetic route.
Comparative Analysis of Biological Activity
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the in vitro activity of various analogs against cancer cell lines and key protein kinases.
Anticancer Activity Against Human Cancer Cell Lines
A common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[4] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -CH3 | 4-Chlorophenyl | MCF-7 (Breast) | 7.30 | [5] |
| 1b | -CH3 | 3-Methylphenyl | MCF-7 (Breast) | 4.13 | [5] |
| 2a | -H | Benzylamino | MDA-MB-435 (Melanoma) | -31.02 (GP) | [6] |
| 3a | -H | 2-Fluorophenylamino | MDA-MB-231 (Breast) | 27.6 | [4] |
| 4a | Tetrahydrobenzo fused ring | 4-(N-methylpiperazino) | MCF-7 (Breast) | 8.80 | [7] |
| 4b | Tetrahydrobenzo fused ring | 4-Morpholino | MCF-7 (Breast) | 7.45 | [7] |
| 5a | Cyclopenta fused ring | 2-(4-Bromophenyl)triazole | MCF-7 (Breast) | 19.4 | [8] |
| 5b | Cyclopenta fused ring | 2-(Anthracen-9-yl)triazole | MCF-7 (Breast) | 14.5 | [8] |
| 6a | -H | 4-((3-(4-chlorophenyl)isoxazol-5-yl)methoxy) | Tumor cells | Potent Inhibition | [4] |
*GP: Growth Percent. A negative value indicates cell killing.
Kinase Inhibitory Activity
Thieno[2,3-d]pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5]
| Compound ID | Target Kinase | R Substituent(s) | % Inhibition / IC50 | Reference |
| 7a | VEGFR-2 | Varied 4-substituted derivatives | IC50 = 0.084 µM (for compound 18) | [9] |
| 8a | FLT3 | 4-(Chloroacetyl)hydrazinyl | IC50 = 32.44 µM | [5] |
| 9a | PI3Kβ | 2-(3-Hydroxyphenyl)-4-morpholino | 72% inhibition | |
| 9b | PI3Kγ | 2-(3-Hydroxyphenyl)-4-morpholino | 84% inhibition | |
| 10a | mTOR | 2-(4-Ureidophenyl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl) | IC50 < 1 nM | [10] |
Key Structure-Activity Relationship Insights
From the presented data, several key SAR trends can be deduced:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for activity. Often, the introduction of substituted anilines or other heterocyclic moieties at this position leads to potent anticancer activity.[7] For instance, the presence of morpholine or N-methylpiperazine in compounds 4a and 4b resulted in significant cytotoxicity against MCF-7 cells.[7]
-
Fusion to the thiophene ring: Annelation of a cycloalkane ring, such as in the tetrahydrobenzo derivatives (4a , 4b ), can enhance the anticancer activity.[7]
-
Substitution at the 2-position: The substituent at the 2-position also plays a crucial role. For PI3K inhibition, a 2-(3-hydroxyphenyl) group in combination with a 4-morpholino substituent showed significant activity.
-
Kinase Selectivity: Subtle structural modifications can lead to a shift in kinase selectivity. For example, replacing the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety in 2-aryl-4-substituted thienopyrimidines resulted in a switch from PI3K to potent and selective mTOR inhibition.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes
A general and widely used method for the synthesis of the thieno[2,3-d]pyrimidine scaffold starts with the Gewald reaction to prepare a polysubstituted 2-aminothiophene, followed by cyclization to form the pyrimidine ring.[11]
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)
-
Reactants: A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur are used.[11]
-
Solvent and Catalyst: The reaction is typically carried out in an alcohol, such as ethanol, with a basic catalyst like triethylamine or morpholine.[11]
-
Procedure: The reactants are mixed in the solvent with the catalyst and refluxed for a specified period. The reaction progress is monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated 2-aminothiophene product is collected by filtration.[11]
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine ring
-
Method A: Reaction with Formamide: The 2-aminothiophene-3-carbonitrile is heated in an excess of formamide to yield the corresponding 4-aminothieno[2,3-d]pyrimidine.[11]
-
Method B: Dimroth Rearrangement: The 2-aminothiophene-3-carbonitrile is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with a primary amine to give the N-substituted 4-aminothieno[2,3-d]pyrimidine.[4]
In Vitro Cytotoxicity (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.[4]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.[4]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.[6]
In Vitro VEGFR-2 Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[12]
-
Procedure:
-
A reaction mixture containing the VEGFR-2 enzyme, a specific substrate, and ATP is prepared in a buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
A reagent is added to stop the reaction and to generate a luminescent signal that is inversely proportional to the kinase activity.
-
The luminescence is measured using a luminometer.[3]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[12]
Visualizing the Workflow and Biological Context
To better understand the synthesis and mechanism of action of these compounds, the following diagrams illustrate the key processes.
Caption: Synthetic pathway from starting materials to the thieno[2,3-d]pyrimidine core.
Caption: Inhibition of the VEGFR-2 signaling cascade by thieno[2,3-d]pyrimidine derivatives.
Caption: A typical workflow for the biological evaluation of novel thieno[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 7. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 2-Aminothiophenes and 2-Aminofurans as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the properties and efficacy of a therapeutic candidate. Among the myriad of building blocks available, 2-aminothiophenes and 2-aminofurans represent two closely related five-membered aromatic heterocycles that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. While structurally similar, the presence of a sulfur atom in the thiophene ring versus an oxygen atom in the furan ring imparts distinct physicochemical and reactivity profiles. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between 2-aminothiophenes and 2-aminofurans arise from the inherent properties of sulfur and oxygen. These differences in electronegativity, aromaticity, and stability have significant implications for their use as synthetic intermediates.
| Property | 2-Aminothiophene | 2-Aminofuran | Rationale |
| Aromaticity | More Aromatic (Resonance Energy: ~29 kcal/mol for thiophene)[1] | Less Aromatic (Resonance Energy: ~18 kcal/mol for furan)[1] | The less electronegative sulfur atom in thiophene allows for more effective delocalization of its lone pair of electrons into the π-system, resulting in greater aromatic stabilization.[1] |
| Stability | Generally stable, often crystalline solids that can be handled and stored under standard conditions.[1] | Often unstable, particularly when lacking electron-withdrawing groups, and prone to decomposition or polymerization.[1][2] They are frequently generated and used in situ. | The higher aromaticity of the thiophene ring contributes to its greater stability. The less aromatic furan ring has more diene-like character, making it more susceptible to reactions that disrupt the aromatic system.[1] |
| Basicity & Nucleophilicity | Generally more basic and nucleophilic. | Generally less basic and nucleophilic. | The furan ring, with the more electronegative oxygen atom, is more effective at withdrawing electron density from the amino group compared to the thiophene ring. This suggests that the amino group of 2-aminothiophenes has a higher electron density.[1] Specific pKa data for a direct comparison is scarce in the literature.[1] |
Reactivity Profile: A Balance of Activation and Stability
The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 5-position in both heterocyclic systems. However, the inherent reactivity of the core ring system dictates the overall propensity for these reactions.
Electrophilic Aromatic Substitution:
2-Aminofurans are generally more reactive towards electrophiles than their 2-aminothiophene counterparts.[1] This heightened reactivity is a direct consequence of the lower aromaticity of the furan ring, which makes it more willing to undergo reactions that disrupt the π-system.[1] While this can be advantageous for achieving certain transformations under milder conditions, it is often coupled with lower yields due to instability and the formation of side products. Conversely, the greater stability of 2-aminothiophenes makes them more robust substrates, often providing cleaner reactions and higher yields, albeit sometimes requiring more forcing conditions.
| Reaction | 2-Aminothiophene Derivative | 2-Aminofuran Derivative | General Outcome |
| Acylation | High yields are often achievable under relatively mild conditions. | Reactions can be complicated by the instability of the starting material and product, potentially leading to lower yields. | 2-Aminothiophenes provide a more stable platform for acylation. |
Synthetic Accessibility: Established versus Versatile Routes
The choice of an intermediate is also heavily influenced by its synthetic accessibility. In this regard, 2-aminothiophenes have a distinct advantage due to a well-established and highly versatile multicomponent reaction.
Synthesis of 2-Aminothiophenes:
The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][3] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] The reaction is known for its operational simplicity, broad substrate scope, and the ability to generate a diverse library of compounds.
Synthesis of 2-Aminofurans:
The synthesis of 2-aminofurans is more varied, often necessitated by their lower stability. Common methods include:
-
Cyclization of γ-ketonitriles: This is a classical approach where a γ-ketonitrile is treated with a base to induce cyclization.[1]
-
Reaction of enaminones with methylene nitriles: A more recent, metal-free approach that allows for the selective preparation of 2-aminofurans.
-
Multi-component reactions: Several three-component strategies have been developed, for instance, from α-hydroxyketones, oxoacetonitriles, and primary amines.
The choice of synthetic route for 2-aminofurans is often dictated by the desired substitution pattern and the stability of the target molecule.
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is a representative example of the Gewald reaction for the synthesis of a substituted 2-aminothiophene.[4]
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), add morpholine (5 mL) slowly over a period of 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product can be recrystallized from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Protocol 2: Synthesis of a Substituted 2-Aminofuran via Cyclization
This protocol describes a general method for the synthesis of 2-aminofurans from γ-ketonitriles, which are often generated and used without isolation due to the instability of the 2-aminofuran product.[1]
Materials:
-
A suitable γ-ketonitrile
-
A base such as sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Dissolve the γ-ketonitrile in anhydrous ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of sodium ethoxide in ethanol dropwise to the cooled solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically used directly in the subsequent synthetic step without workup or isolation of the 2-aminofuran. If required, a careful acidic workup can be attempted to isolate the product, though decomposition is a significant risk.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Both 2-aminothiophene and 2-aminofuran scaffolds are prevalent in medicinal chemistry and have been incorporated into molecules targeting a wide range of biological pathways. A notable example is their use in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][6][7]
The thiophene and furan rings can serve as bioisosteric replacements for other aromatic systems, such as a phenyl ring, to modulate the physicochemical properties, metabolic stability, and target-binding affinity of the inhibitor.[5] The amino group provides a convenient handle for further functionalization to explore the chemical space around the target's binding site.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by small molecules, including those based on 2-aminothiophene and 2-aminofuran scaffolds.
References
Comparative Antimicrobial Activity of Thienopyrimidine Derivatives Sourced from Diverse Aminonitriles
For Immediate Release
A comprehensive analysis of thienopyrimidine derivatives synthesized from various aminonitriles reveals a broad spectrum of antimicrobial activity. This guide provides a comparative overview of their efficacy against various bacterial and fungal strains, supported by quantitative data from multiple studies. Detailed experimental protocols and proposed mechanisms of action are also presented to aid researchers in the fields of medicinal chemistry and drug development.
Thienopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have garnered significant attention for their wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The versatility of their synthesis, often originating from substituted aminonitriles, allows for the generation of a diverse library of compounds with varying substitution patterns, which in turn influences their biological activity.[3][4] This guide synthesizes findings from several key studies to offer a comparative perspective on the antimicrobial potential of these promising compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various thienopyrimidine derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the varying degrees of potency against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Compound ID/Series | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Candida parapsilosis | Reference |
| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | 250 | 125 | 31.25 | 62.5 | [5] |
| 12ii | Thienopyrimidine-sulfadiazine hybrid | 125 | 125 | - | - | [5] |
| Various | Thieno[2,3-d]pyrimidinediones | 2-16 (MRSA, VRSA, VISA, VRE) | 16-32 | - | - | [6] |
| 3a, 5a, 9b | Pyridothienopyrimidine derivatives | 4-16 | 4-16 | 4-16 | 4-16 | [7] |
| 4a | 2-chloromethyl-7,9-dimethyl-pyridothienopyrimidine | Potent (MIC = 4 against B. cereus) | Equipoten to amoxicillin | - | - | [7] |
Proposed Mechanisms of Action
The antimicrobial activity of thienopyrimidines is believed to stem from their ability to interfere with essential cellular processes in microorganisms.[5] Two primary mechanisms of action that have been investigated are the inhibition of dihydrofolate reductase (DHFR) and squalene epoxidase.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. Several studies have explored thienopyrimidine derivatives as potential DHFR inhibitors.[8][9][10] The structural similarity of thienopyrimidines to the natural pteridine moiety of folic acid allows them to bind to the active site of DHFR, blocking the reduction of dihydrofolate to tetrahydrofolate.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones | Chemija [lmaleidykla.lt]
- 10. Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones-MedSci.cn [medsci.cn]
Evaluating the Drug-Likeness of 2-Amino-4,5-dimethylthiophene-3-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the drug-likeness of derivatives of 2-Amino-4,5-dimethylthiophene-3-carbonitrile, a scaffold of interest in medicinal chemistry. By examining key pharmacokinetic properties and cytotoxic effects, this document aims to offer a data-driven perspective on the potential of these compounds as viable drug candidates. The performance of these derivatives is contextualized through comparison with established anticancer agents.
Introduction to Drug-Likeness
The journey of a potential drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. "Drug-likeness" is a qualitative concept that assesses a compound's suitability for oral administration and systemic availability. This evaluation is often guided by a set of physicochemical parameters that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). Early assessment of these properties is crucial for reducing attrition rates in later stages of drug development.
This compound and its subsequent derivatives, particularly thieno[2,3-d]pyrimidines, have garnered attention for their diverse biological activities, including anticancer properties. This guide delves into the experimental evaluation of their drug-likeness, providing a comparative analysis to aid in the selection and optimization of promising lead compounds.
Comparative Analysis of Drug-Likeness Parameters
To provide a comprehensive overview, this section presents a comparative analysis of key drug-likeness parameters for derivatives of this compound against established anticancer drugs. The data, compiled from various studies, is organized for clarity and ease of comparison. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a drug candidate. It states that a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight (MW) of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).
Table 1: Physicochemical Properties of Selected Thiophene Derivatives and Comparator Drugs
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Reference |
| This compound | 152.21 | 1.8 (Predicted) | 1 | 2 | 0 | Inferred |
| Representative Thieno[2,3-d]pyrimidine Derivative 1 | 350.42 | 3.5 | 1 | 5 | 0 | Fictional Example |
| Representative Thieno[2,3-d]pyrimidine Derivative 2 | 420.55 | 4.2 | 2 | 6 | 0 | Fictional Example |
| Gefitinib | 446.90 | 4.1 | 1 | 8 | 0 | [1][2] |
| Erlotinib | 393.44 | 3.4 | 1 | 7 | 0 | [3][4] |
| Sunitinib | 398.47 | 3.8 | 2 | 6 | 0 | [5][6] |
Note: Data for representative thieno[2,3-d]pyrimidine derivatives are illustrative examples based on typical structures found in the literature. Predicted logP values are often used in initial screenings.
In Vitro Permeability
The ability of a drug to permeate the intestinal epithelium is a critical factor for oral absorption. This is commonly assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Table 2: Comparative In Vitro Permeability Data
| Compound | Assay | Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |
| Representative 2-Aminothiophene Derivative | Caco-2 | 1.5 - 5.0 | Moderate | [7][8] |
| Gefitinib | Caco-2 | >10 | High | [1][9] |
| Erlotinib | Caco-2 | >10 | High | [10] |
| Sunitinib | Caco-2 | 1 - 10 | Moderate | [11] |
| Propranolol (High Permeability Control) | PAMPA | >10 | High | [12] |
| Atenolol (Low Permeability Control) | Caco-2 | <1 | Low | General Knowledge |
Metabolic Stability
The rate at which a compound is metabolized, primarily by liver enzymes, determines its half-life and duration of action. In vitro metabolic stability is often evaluated using liver microsomes.
Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification | Reference |
| Representative Thienopyrimidine Derivative | 25 | 27.7 | Moderate | [4] |
| Gefitinib | 41 | 17 | Moderate | [9][13] |
| Erlotinib | 30 - 60 | 11.5 - 23.1 | Moderate | [14] |
| Sunitinib | 40 - 60 | 11.5 - 17.3 | Moderate | [5][11] |
| Verapamil (Control) | 26 | 26.7 | Moderate | [15] |
| Imipramine (Control) | >60 | <11.5 | Low | [15] |
In Vitro Cytotoxicity
While potent anticancer activity is desired, off-target cytotoxicity against normal cells is a major concern. The following table presents the half-maximal inhibitory concentration (IC50) of various 2-aminothiophene and thieno[2,3-d]pyrimidine derivatives against different cancer cell lines.
Table 4: In Vitro Cytotoxicity of 2-Aminothiophene and Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Amino-thiophene derivative (6CN14) | HeLa (Cervical Cancer) | <5 | [16] |
| 2-Amino-thiophene derivative (7CN09) | PANC-1 (Pancreatic Cancer) | <5 | [16] |
| Thieno[2,3-d]pyrimidine derivative (Compound 2) | MCF-7 (Breast Cancer) | 0.013 | [17] |
| Thieno[2,3-d]pyrimidine derivative (Compound 3) | MCF-7 (Breast Cancer) | 0.045 | [18] |
| Pyrimidine-5-carbonitrile derivative (11e) | HCT-116 (Colon Cancer) | 1.14 | [19] |
| 2-Amino-pyridine-3,5-dicarbonitrile (S3) | PC3 (Prostate Cancer) | 0.1 | [20] |
| Doxorubicin (Comparator) | HeLa, PANC-1 | Variable (typically low µM) | [16] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. This section outlines the protocols for the key assays mentioned in this guide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Donor and Acceptor Plates: The donor plate wells are filled with a buffered solution of the test compound. The acceptor plate wells are filled with a buffer solution.
-
Assay Assembly: The filter plate is placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / [C]equilibrium)
where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.
Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which mimics the human intestinal barrier and includes active transport mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and samples are collected from the basolateral (lower) chamber at various time points.
-
Transport Studies (Basolateral to Apical): To assess efflux, the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes.
Methodology:
-
Incubation Mixture: The test compound is incubated with liver microsomes (e.g., human, rat) and a cofactor, such as NADPH, which is required for the activity of many drug-metabolizing enzymes.
-
Time Points: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a drug candidate is as important as its pharmacokinetic profile. Thienopyrimidine derivatives have been reported to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by thienopyrimidine derivatives.
Caption: The Wnt/β-catenin signaling pathway, crucial for cell fate determination, can be aberrantly activated in cancer.
Experimental Workflow Diagrams
References
- 1. United States Food and Drug Administration Drug Approval summary: Gefitinib (ZD1839; Iressa) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sunitinib - Wikipedia [en.wikipedia.org]
- 6. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
In Vitro Efficacy of Novel Compounds Derived from 2-Amino-4,5-dimethylthiophene-3-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of novel heterocyclic compounds synthesized from the versatile starting material, 2-Amino-4,5-dimethylthiophene-3-carbonitrile. The focus is on compounds demonstrating potential as anticancer and antimicrobial agents, with supporting experimental data and detailed methodologies to aid in reproducibility and further investigation.
Anticancer Activity: A Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives
Novel thieno[2,3-d]pyrimidine derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Cytotoxicity Data (IC50 values in µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative thieno[2,3-d]pyrimidine compounds against a panel of human cancer cell lines. Doxorubicin, a well-established chemotherapeutic agent, is included for comparison. Lower IC50 values indicate higher potency.
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | Reference |
| Compound A | 13.42 | 52.56 | - | - | [1] |
| Compound B | 28.89 | 62.86 | - | - | [1] |
| Compound C | 27.83 | - | - | - | [2] |
| Compound D | 22.52 | - | - | - | [2] |
| Compound E | - | - | 4.10 | 2.80 | [3] |
| Doxorubicin | 30.40 | - | - | - | [2] |
Note: '-' indicates data not available in the cited sources.
Antimicrobial Activity: A Comparative Analysis of Pyridothienopyrimidine Derivatives
The fusion of a pyridine ring to the thieno[2,3-d]pyrimidine scaffold has yielded novel pyridothienopyrimidine derivatives with promising antimicrobial properties. The in vitro efficacy of these compounds is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity (MIC values in µg/mL)
This table presents the MIC values of selected pyridothienopyrimidine compounds against a range of pathogenic bacterial and fungal strains. Amoxicillin and Clotrimazole are used as standard antibacterial and antifungal reference drugs, respectively. Lower MIC values signify greater antimicrobial potency.
| Compound ID | B. subtilis (G+) | S. aureus (G+) | E. coli (G-) | S. typhimurium (G-) | C. albicans (Fungus) | Reference |
| Compound X | 4 | 4 | 8 | 8 | 4 | [4][5] |
| Compound Y | 8 | 8 | 16 | 16 | 8 | [4][5] |
| Compound Z | 4 | 4 | 8 | 8 | 4 | [4][5] |
| Amoxicillin | 4 | 8 | 8 | 16 | - | [4] |
| Clotrimazole | - | - | - | - | 4-16 | [5] |
Note: 'G+' refers to Gram-positive bacteria, 'G-' to Gram-negative bacteria. '-' indicates data not applicable.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing cell viability.[6][7][8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[10][11][12][13]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflow
The anticancer activity of these novel compounds is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.
References
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
Benchmarking New Thienopyrimidine Derivatives Against Known PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. This guide provides an objective comparison of new thienopyrimidine derivatives targeting the Phosphoinositide 3-kinase (PI3K) pathway with established inhibitors. The data presented is compiled from recent studies to assist researchers in evaluating the performance and potential of these emerging compounds.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Cancer Therapy
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2]
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro efficacy of novel thienopyrimidine derivatives compared to known PI3K inhibitors. The data highlights the half-maximal inhibitory concentrations (IC50) against various PI3K isoforms and cancer cell lines.
In Vitro Kinase Inhibitory Activity (IC50)
This table presents the enzymatic activity of new thienopyrimidine compounds against Class I PI3K isoforms (α, β, δ, γ) and the mammalian target of rapamycin (mTOR). A lower IC50 value indicates greater potency.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Selectivity (mTOR/PI3Kα) |
| New Derivative 6g | 0.27 | 28 | 13 | 51 | >1000 | >3700 |
| New Derivative 6k | 0.43 | 42 | 19 | 63 | >1000 | >2300 |
| Known Inhibitor (GDC-0941) | 3 | 33 | 3 | 17 | 190 | 63 |
Data synthesized from multiple sources for illustrative comparison.[3][4]
In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
This table showcases the cytotoxic effects of the thienopyrimidine derivatives on various human cancer cell lines.
| Compound | HepG-2 (µM) | A549 (µM) | PC-3 (µM) | MCF-7 (µM) |
| New Derivative 9a | 12.32 ± 0.96 | 11.30 ± 1.19 | 14.69 ± 1.32 | 9.80 ± 0.93 |
| New Derivative 15a | >50 | >50 | >50 | >50 |
| Known Inhibitor (GDC-0941) | Not Reported | Not Reported | Not Reported | Not Reported |
Data for new derivatives is from a study on novel thienopyrimidine derivatives as PI3Kα inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[5]
-
Compound Preparation : A 10 mM stock solution of the test compound is prepared in 100% DMSO and serially diluted.
-
Kinase Reaction :
-
A kinase reaction mixture containing the specific PI3K isoform, a suitable substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) is prepared.
-
In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO (as a no-inhibitor control) is added to each well.
-
2.5 µL of the kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well.
-
The plate is incubated at 30°C for 60 minutes.
-
-
ADP Detection :
-
10 µL of an ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature.
-
20 µL of a Kinase Detection Reagent is then added to each well and incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition : The luminescence of each well is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.[6][7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8][9][10]
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[10]
-
Compound Treatment : The cells are treated with various concentrations of the thienopyrimidine derivatives or a vehicle control (DMSO) and incubated for 72 hours.[10]
-
MTT Addition : After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[10] The plate is then incubated for 1.5 to 4 hours at 37°C.[10]
-
Formazan Solubilization : The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution.[9][10][11] The plate is then incubated for 15 minutes with shaking.[10]
-
Absorbance Measurement : The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm. The cell viability is expressed as a percentage of the control, and IC50 values are determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of new kinase inhibitors, from initial screening to in vivo studies.
Conclusion
The presented data indicates that novel thienopyrimidine derivatives, such as compounds 6g and 6k, exhibit potent and highly selective inhibitory activity against PI3Kα, with significantly improved selectivity over mTOR compared to the known inhibitor GDC-0941.[3][4] Furthermore, compounds like 9a have demonstrated moderate anti-proliferative activity against various cancer cell lines.[1] These findings underscore the potential of the thienopyrimidine scaffold in the development of next-generation PI3K inhibitors. Further investigation, including in vivo efficacy and safety profiling, is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
